molecular formula C8H14O4 B1605603 2,2-Diethylsuccinic acid CAS No. 5692-97-7

2,2-Diethylsuccinic acid

Cat. No.: B1605603
CAS No.: 5692-97-7
M. Wt: 174.19 g/mol
InChI Key: WKRCUUPMCASSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diethylsuccinic acid (CAS 597-43-3) is a branched-chain dicarboxylic acid that serves as a versatile building block in organic synthesis and materials science. Its structure, featuring two ethyl groups on the central carbon atom, provides unique steric and electronic properties that influence its reactivity and physical behavior. This compound is used in the synthesis of specialty polymers, where it can help impart specific mechanical and thermal characteristics. It also acts as a key intermediate in the production of liquid crystals for display technologies and is utilized in the development of corrosion inhibitors. Furthermore, its role as a ligand in metal-organic frameworks (MOFs) is an area of active investigation. As a biochemical reagent, it is also studied as a potential biomarker in clinical diagnostics. Researchers can leverage its properties for chiral synthesis in pharmaceutical development. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diethylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-8(4-2,7(11)12)5-6(9)10/h3-5H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRCUUPMCASSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205469
Record name 2,2-Diethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5692-97-7
Record name 2,2-Diethylbutanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005692977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Diethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

pKa values and dissociation constants of 2,2-diethylsuccinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical and Dissociation Properties of 2,2-Diethylsuccinic Acid

Executive Summary & Chemical Identity

2,2-Diethylsuccinic acid (IUPAC: 2,2-diethylbutanedioic acid) is a gem-dialkyl substituted dicarboxylic acid. Unlike unsubstituted succinic acid, the presence of two ethyl groups at the


-carbon introduces significant steric bulk, altering its thermodynamic profile and ionization behavior through the Thorpe-Ingold effect  (angle compression).

This compound is of high value in drug discovery as a scaffold for metalloproteinase inhibitors and as a conformational restraint in peptidomimetics. Its dissociation constants (pKa) are critical for determining oral bioavailability, solubility, and active-site binding interactions.

Chemical Identity Table

PropertyData
Common Name 2,2-Diethylsuccinic acid
IUPAC Name 2,2-Diethylbutanedioic acid
CAS Registry Number 5692-97-7
Molecular Formula C

H

O

Molecular Weight 174.19 g/mol
Physical State White Crystalline Solid
Predicted LogP ~1.4 (vs. -0.59 for succinic acid)

Dissociation Constants (pKa) and Ionization Behavior

The ionization of 2,2-diethylsuccinic acid occurs in two distinct steps. The gem-diethyl substitution significantly impacts these values compared to the parent succinic acid due to steric compression, which favors the gauche conformation of the carboxyl groups.

Comparative pKa Data

Note: While direct experimental pKa values for the diethyl derivative are rare in recent literature, they can be accurately extrapolated from the well-characterized 2,2-dimethyl homolog and established physical organic chemistry principles (Eberson, 1959).

CompoundpKa

(COOH

COO

)
pKa

(COO


COO

)

pKa (pKa

- pKa

)
Succinic Acid 4.215.641.43
2,2-Dimethylsuccinic Acid 4.11~6.30~2.19
2,2-Diethylsuccinic Acid ~3.9 - 4.0 (Predicted)~6.5 - 6.7 (Predicted)> 2.5
Mechanistic Insight: The Thorpe-Ingold Effect

The "Gem-Dialkyl Effect" (Thorpe-Ingold) dictates that bulky substituents (ethyl > methyl) on the


-carbon force the two carboxyl groups closer together.
  • Lower pKa

    
    :  The proximity of the carboxyl groups facilitates the release of the first proton. The resulting monoanion is stabilized by a strong intramolecular hydrogen bond between the ionized carboxylate and the remaining protonated carboxylic acid.
    
  • Higher pKa

    
    :  Removing the second proton is thermodynamically difficult because it requires breaking this stable intramolecular hydrogen bond and overcoming the electrostatic repulsion between two proximal negative charges.
    

Visualization of Ionization Pathway:

DissociationPathway cluster_effect Thorpe-Ingold Influence H2A H2A (Neutral Diacid) C8H14O4 HA HA- (Monoanion) Stabilized by Intramolecular H-Bond H2A->HA  pKa1 ≈ 4.0 (Fast deprotonation) A2 A2- (Dianion) High Electrostatic Repulsion HA->A2  pKa2 ≈ 6.6 (Energy barrier due to H-bond)

Figure 1: Stepwise dissociation of 2,2-diethylsuccinic acid. The monoanion (HA-) is exceptionally stable due to steric compression facilitating intramolecular hydrogen bonding.

Thermodynamic Parameters

The thermodynamic stability of 2,2-diethylsuccinic acid differs from linear dicarboxylic acids. The enthalpy of formation is influenced by the strain introduced by the quaternary carbon center.

  • Enthalpy of Formation (

    
    ):  -1032.7 kJ/mol (Experimental)[1][2]
    
  • Entropic Factors: The gem-diethyl group restricts the rotational freedom of the carbon backbone. This "pre-organization" reduces the entropic penalty for cyclization (e.g., anhydride formation), making the molecule more prone to intramolecular reactions than succinic acid.

Experimental Protocol: Determination of pKa

To validate these values in a specific formulation buffer, a Potentiometric Titration is the gold standard. Spectrophotometric methods are less suitable due to the lack of a strong chromophore in the aliphatic backbone.

Materials & Setup
  • Analyte: ~50 mg 2,2-diethylsuccinic acid (High Purity >99%).

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized).

  • Solvent: Degassed water (or water/methanol mix if solubility is limiting).

  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant activity coefficients).

  • Apparatus: Automated titrator with a glass combination pH electrode (calibrated at pH 4.01, 7.00, 10.01).

Step-by-Step Methodology
  • System Calibration: Calibrate the electrode at the experimental temperature (25.0 ± 0.1 °C). Determine the exact response slope (Nernstian).

  • Sample Preparation: Dissolve 2,2-diethylsuccinic acid (exact weight) in 50 mL of 0.1 M KCl. Ensure complete dissolution; if the solution is cloudy, use a co-solvent (e.g., 20% MeOH) and apply the Yasuda-Shedlovsky extrapolation.

  • Acid Blank: Perform a blank titration on the solvent/electrolyte alone to correct for background CO

    
    .
    
  • Titration: Add 0.1 M NaOH in small increments (e.g., 0.05 mL). Allow pH to stabilize (drift < 0.005 pH/min) before the next addition. Continue until pH > 11.

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.

    • Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to solve for

      
       and 
      
      
      
      simultaneously.
    • Self-Validation Check: The titration curve should show two inflection points only if

      
      . Since 
      
      
      
      , the points will overlap. Mathematical deconvolution is required .

Experimental Workflow Diagram:

Protocol Start Start: Weigh ~50mg Analyte Dissolve Dissolve in 0.1M KCl (Degassed, 25°C) Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol CoSolvent Add 20% MeOH (Yasuda-Shedlovsky Method) CheckSol->CoSolvent No Titrate Titrate with 0.1M NaOH (Step size: 0.05 mL) CheckSol->Titrate Yes CoSolvent->Titrate Calc Calculate pKa via Non-linear Regression Titrate->Calc

Figure 2: Decision tree for the potentiometric determination of dissociation constants.

References

  • Eberson, L. (1959). Studies on the hydrolysis of some alkyl-substituted succinic acids. Acta Chemica Scandinavica, 13, 211-222. Link

  • Bruice, T. C., & Pandit, U. K. (1960). The effect of gem-dialkyl substitution on the rates of formation of anhydrides. Journal of the American Chemical Society, 82(22), 5858-5865. Link

  • NIST Standard Reference Data. (2023). 2,2-Diethylbutanedioic acid (CAS 5692-97-7) Condensed Phase Thermochemistry.[1][2][3] NIST Chemistry WebBook. Link

  • Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: Theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. Link

Sources

Thermodynamic stability of alpha-substituted succinic acids

Thermodynamic Stability of -Substituted Succinic Acids: A Structural and Energetic Analysis

Executive Summary

The thermodynamic stability of


lattice energyconformational preferencessolid-state stability

Theoretical Framework: The Energetic Landscape

The stability of succinic acid derivatives is governed by two competing thermodynamic forces:

  • Intermolecular Forces (Lattice Energy): The ability of the molecule to pack efficiently and form strong hydrogen bond networks (homosynthons).

  • Intramolecular Forces (Conformational Strain): The steric repulsion between the

    
    -substituent and the vicinal carboxyl group, often driving the molecule toward cyclic anhydride formation.
    
Conformational Analysis (Anti vs. Gauche)

Unsubstituted succinic acid crystallizes in the anti (trans) conformation, maximizing the distance between carboxyl groups. However,


  • Mono-substitution (

    
    ):  Introduces chirality and disrupts the centrosymmetric packing, typically lowering the melting point.
    
  • Gem-di-substitution (

    
    ):  The Thorpe-Ingold Effect  (angle compression) becomes dominant. The bulky groups compress the internal bond angle (
    
    
    ), forcing the carboxyl groups closer together. This favors the gauche conformation and significantly lowers the activation energy for intramolecular cyclization to form succinic anhydrides.
The Thorpe-Ingold Effect in Stability

The thermodynamic drive toward cyclization (anhydride formation) increases with substitution.

  • Implication: While 2,2-dimethylsuccinic acid is thermodynamically stable as a solid, it is kinetically primed for dehydration in solution or melt phases, a critical consideration for hot-melt extrusion (HME) processes.

Comparative Thermodynamic Data

The following table summarizes the physical properties of key derivatives. Note the "check-mark" trend in melting points: substitution initially disrupts packing (lowering


CompoundFormulaSubstituent (

)
Melting Point (

C)
Solubility (Water)Crystal System
Succinic Acid


185 - 188ModerateMonoclinic (

)
Methylsuccinic Acid


110 - 115HighTriclinic
2,2-Dimethylsuccinic


140 - 141LowMonoclinic
Phenylsuccinic Acid


166 - 168LowOrthorhombic

Data Sources: NIST Chemistry WebBook [1], PubChem [2], Cheméo [3].

Visualizing the Stability Mechanisms

Diagram 1: Conformational Energy Landscape

This diagram illustrates the energy penalty associated with the rotation required for crystal packing vs. anhydride formation.

Gcluster_0Thermodynamic BarrierAntiAnti Conformer(Stable Crystal Packing)GaucheGauche Conformer(Reactive Intermediate)Anti->Gauche+ Energy (Rotation)Steric Strain IncreasesAnhydrideCyclic Anhydride(Dehydration Product)Gauche->Anhydride- H2OThorpe-Ingold AccelerationNote1Unsubstituted:Anti is deeply stabilizedHigh Lattice EnergyNote1->AntiNote2Alpha-Substituted:Gauche becomes favoredLower Lattice EnergyNote2->Gauche

Caption: The transition from the stable Anti conformer (favored in crystal lattices) to the reactive Gauche conformer. Alpha-substitution lowers the energy barrier for the Anti-to-Gauche transition.

Diagram 2: The Thorpe-Ingold Effect (Kinetic vs. Thermodynamic)

Visualizing how gem-dimethyl substitution compresses the bond angle, favoring ring closure.

ThorpeIngoldcluster_linearLinear State (Open Chain)cluster_cyclicCyclic State (Anhydride)OpenHOOC-C(R1)(R2)-CH2-COOHCyclicSuccinic AnhydrideDerivativeOpen->Cyclick (cyclization rate)R_HR = HSlow RateHigh StabilityR_H->OpenR_MeR = Me (Gem-Dimethyl)Fast Rate (Angle Compression)Lower Thermal StabilityR_Me->Open

Caption: The Thorpe-Ingold effect demonstrates that increasing steric bulk at the alpha-position accelerates cyclization, reducing the thermal stability window for processing.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a specific derivative for pharmaceutical applications (e.g., co-crystal formation), the following workflow is recommended.

Differential Scanning Calorimetry (DSC)
  • Objective: Determine melting point (

    
    ) and enthalpy of fusion (
    
    
    ).
  • Protocol:

    • Weigh 2-4 mg of sample into a Tzero aluminum pan.

    • Seal with a pinhole lid (allows moisture escape if dehydration occurs).

    • Ramp rate: 10°C/min from 25°C to 250°C.

    • Analysis: A sharp endotherm indicates melting. A broad endotherm preceding melting often indicates dehydration or solid-solid phase transition.

    • Critical Check: If an exotherm follows the melt immediately, it suggests decomposition or anhydride formation.

Solubility Phase Solubility Analysis
  • Objective: Construct the ternary phase diagram for co-crystal screening.

  • Protocol:

    • Prepare excess solid mixtures of Drug (

      
      ) and Acid (
      
      
      ) in varying ratios.
    • Slurry in solvent (e.g., Ethanol/Water) at 25°C for 72 hours.

    • Filter and analyze supernatant via HPLC for solubility.

    • Analyze solid phase via PXRD (Powder X-Ray Diffraction).

Diagram 3: Co-Crystal Stability Screening Workflow

WorkflowStartSelect Alpha-SubstitutedSuccinic AcidStep1Thermal Analysis (DSC/TGA)Check for Anhydride FormationStart->Step1Decision1Stable Melt?Step1->Decision1Step2Solid State Screening(Liquid Assisted Grinding)Decision1->Step2YesOutcome2Reject: Chemical InstabilityDecision1->Outcome2No (Decomposes)Step3Stability Stress Test(40°C / 75% RH)Step2->Step3Outcome1Viable Co-FormerStep3->Outcome1

Caption: Decision matrix for selecting succinic acid derivatives. Thermal stability (resistance to anhydride formation) is the primary gatekeeper.

Applications in Drug Development

Pharmaceutical Co-Crystals

Alpha-substituted succinic acids are potent co-formers. The substitution allows for "tuning" of the pH and solubility profile.

  • Example: Itraconazole-Succinic Acid co-crystals show improved solubility [4].

  • Tuning: Using phenylsuccinic acid introduces

    
     stacking capabilities, which can stabilize aromatic APIs (like Carbamazepine) more effectively than the aliphatic succinic acid.
    
Metabolic Stability

Methylsuccinic acid is a known metabolite (isoleucine pathway). Its presence in urine is a biomarker for ethylmalonic encephalopathy [5].[1] In drug design, using a metabolically active scaffold requires careful consideration of toxicity and clearance pathways.

References

  • NIST Chemistry WebBook. Succinic Acid & Derivatives Thermochemistry Data. National Institute of Standards and Technology.[2] Link

  • PubChem. Compound Summary: 2,2-Dimethylsuccinic Acid. National Library of Medicine. Link

  • Cheméo. Chemical Properties of 2,3-Dimethylsuccinic acid.Link

  • Ober, C. A., et al. (2013). Formation of Itraconazole–Succinic Acid Cocrystals by Gas Antisolvent Cocrystallization. Pharmaceutical Research. Link

  • Cayman Chemical. Methylsuccinic Acid Product Information.Link

  • Bruice, T. C., & Pandit, U. K. (1960). The Effect of Geminal Substitution... on the Intramolecular Nucleophilic Catalysis. Journal of the American Chemical Society.[3] (Seminal work on Thorpe-Ingold).

Technical Guide: Crystal Structure Analysis of 2,2-Diethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2,2-Diethylsuccinic acid (3,3-pentanedicarboxylic acid) represents a critical model in crystal engineering due to the competition between strong hydrogen-bonding capability and significant steric bulk. Unlike its unbranched parent (succinic acid) or its homolog (2,2-dimethylsuccinic acid), the gem-diethyl substitution at the


-carbon introduces the Thorpe-Ingold effect, restricting conformational freedom and forcing the carboxyl groups into specific spatial arrangements.

For drug development professionals, this molecule is not merely an intermediate; it is a co-crystal former (coformer) candidate. Its ability to modulate the solubility of basic Active Pharmaceutical Ingredients (APIs) relies heavily on its solid-state packing and proton-transfer capability.

This guide provides a definitive protocol for the structural analysis of 2,2-diethylsuccinic acid, synthesizing experimental methodology with theoretical packing principles.

Experimental Protocol: Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction (SCXRD) is the primary bottleneck. The high lipophilicity of the diethyl group contrasts with the hydrophilic carboxyls, requiring a biphasic or polar-protic solvent strategy.

Solvent Screening Matrix

The following solvent systems are validated for dicarboxylic acids with alkyl side chains.

Solvent SystemMethodTarget MechanismRisk Factor
Ethanol : Water (80:20) Slow EvaporationH-bond disruption/re-formationHigh (Solubility is too high)
Ethyl Acetate Slow CoolingVan der Waals packing preferenceLow (Good for non-polar chains)
Acetonitrile Vapor DiffusionKinetic trapping of metastable formsMedium (Twinning possible)
THF : Hexane (1:1) Anti-solvent LayeringHydrophobic effect driverMedium (Precipitation vs Crystallization)
Step-by-Step Crystallization Workflow

Note: This protocol assumes a starting purity of >98%.

  • Saturation: Dissolve 50 mg of 2,2-diethylsuccinic acid in 2 mL of Ethyl Acetate at 40°C.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • Nucleation Control: Place the vial in a vibration-free environment at 20°C. Cap loosely with parafilm, poking 3 pinholes to regulate evaporation rate.

  • Harvesting: Crystals should appear within 48-72 hours. Select block-like specimens (approx.

    
     mm) under a polarizing microscope. Avoid needles (often twinned).
    

Data Collection & Structure Solution

Instrumentation & Parameters
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for small organic molecules to maximize diffraction intensity, despite slightly higher absorption.
  • Temperature: Collect at 100 K (Cryostream). Room temperature collection exacerbates the thermal motion of the terminal ethyl groups, leading to disorder and poor refinement.

Analytical Workflow (Graphviz)

CrystalAnalysis Sample Crystal Selection (Polarized Light) Mount Mounting (Mitegen Loop + Oil) Sample->Mount < 0.3mm Collect Data Collection (Theta Range > 67°) Mount->Collect 100 K Process Data Reduction (SAINT/CrysAlis) Collect->Process Integration Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve hkl file Refine Refinement (SHELXL - Least Squares) Solve->Refine Model Refine->Refine Minimize R1

Figure 1: Standardized workflow for SCXRD analysis of organic acids.

Structure Solution Logic
  • Space Group Determination: Expect low symmetry. While succinic acid is Monoclinic (

    
    ), the steric bulk of diethyl groups often forces the lattice into Triclinic (
    
    
    
    )
    or Monoclinic (
    
    
    )
    to accommodate the alkyl chains.
  • Phasing: Use Intrinsic Phasing (SHELXT) . It is robust for equal-atom structures (

    
    ).
    
  • Refinement Targets:

    • 
       (observed): < 5.0%
      
    • 
       (all data): < 12.0%
      
    • Goodness of Fit (GooF): ~1.0

Structural Insights & Packing Motifs

The crystal structure of 2,2-diethylsuccinic acid is defined by two competing forces: the Hydrogen Bond Network (Hydrophilic) and the Steric Packing (Hydrophobic).

The Carboxylic Acid Dimer ( )

The defining feature of dicarboxylic acids is the formation of centrosymmetric dimers.

  • Interaction:

    
    
    
  • Graph Set Notation:

    
     (Two donors, two acceptors, 8-membered ring).
    
  • Geometry: Look for

    
     distances between 2.60 Å and 2.70 Å.
    
The Gem-Diethyl Effect (Steric Control)

Unlike linear succinic acid, the ethyl groups at the C2 position exert a "scissor effect," compressing the internal


 angle.
  • Conformation: The backbone will likely adopt a gauche conformation rather than anti to minimize interaction between the ethyl groups and the C4 carboxylate.

  • Disorder: Be prepared to model rotational disorder in the terminal methyl groups of the ethyl chains. Use PART commands in SHELXL if electron density is split.

Structural Logic Diagram (Graphviz)

H_Bonding MolA Molecule A (Carboxyl Donor) Dimer Cyclic Dimer R2,2(8) (Stabilization) MolA->Dimer H-Bond MolB Molecule B (Carboxyl Acceptor) MolB->Dimer H-Bond Ethyl Gem-Diethyl Group (Steric Bulk) Ethyl->MolA Thorpe-Ingold Compression Packing Crystal Lattice (Hydrophobic Layers) Ethyl->Packing Van der Waals Spacing Dimer->Packing 1D Chains/Ribbons

Figure 2: Interplay between hydrogen bonding and steric bulk in lattice formation.

Pharmaceutical Relevance: Co-Crystallization

In drug development, 2,2-diethylsuccinic acid is a "GRAS" (Generally Recognized As Safe) potential coformer. Its structural utility lies in its proton transfer potential .

  • 
     Rule: 
    
    • If

      
      : Salt formation is expected.
      
    • If

      
      : Co-crystal formation is expected.[1]
      
    • The

      
       of succinic acid derivatives is typically ~4.2.[1]
      
  • Application: It is ideal for weak bases (e.g., antifungal azoles like Itraconazole) where the diethyl group provides necessary lipophilic matching to the drug molecule, preventing phase separation during crystallization.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Grover, P. K., et al. "Correlation between molecular structure and crystal packing in succinic acid derivatives." Journal of Chemical Sciences. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. [Link]

  • Desiraju, G. R. (2003). "Crystal Engineering: The Design of Organic Solids." Elsevier Science. [Link]

  • PubChem. "2,2-Dimethylsuccinic acid (Analogous Structure Data)." National Library of Medicine. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2,2-Diethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,2-Diethylsuccinic acid is a substituted dicarboxylic acid with potential applications as a building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Its gem-diethyl substitution imparts unique steric and electronic properties that can influence the characteristics of downstream products. While numerous methods exist for the synthesis of substituted succinic acids, this guide provides a comprehensive overview of a robust and reliable synthetic pathway.

This document will first detail the well-established and efficient synthesis of 2,2-diethylsuccinic acid commencing from diethyl succinate. Subsequently, it will address the synthesis from diethyl malonate, a more complex and less conventional approach, providing a theoretical pathway and discussing the associated synthetic challenges. This dual-pathway analysis is intended to provide researchers with both a practical, validated protocol and a deeper understanding of synthetic strategy design.

Part 1: Established Synthesis of 2,2-Diethylsuccinic Acid via Alkylation of Diethyl Succinate

The most direct and commonly employed method for the synthesis of 2,2-dialkylsuccinic acids involves the dialkylation of a succinic acid diester.[1][2] This approach is favored for its efficiency and use of readily available starting materials. The overall transformation is a two-step process involving the sequential alkylation of diethyl succinate followed by saponification of the resulting diester.

Mechanistic Overview

The synthesis commences with the deprotonation of diethyl succinate at one of the α-carbons using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide) in an SN2 reaction to yield diethyl 2-ethylsuccinate. A second deprotonation and alkylation at the same α-carbon affords diethyl 2,2-diethylsuccinate. The final step involves the hydrolysis of the ester groups to the corresponding carboxylic acids, yielding the target molecule, 2,2-diethylsuccinic acid.

Experimental Protocol: Synthesis of 2,2-Diethylsuccinic Acid from Diethyl Succinate

Step 1: Synthesis of Diethyl 2,2-Diethylsuccinate

  • Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 250 mL of anhydrous ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small portions. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • First Alkylation: To the freshly prepared sodium ethoxide solution, add 87.1 g (0.5 mol) of diethyl succinate dropwise with stirring. After the addition is complete, add 76.3 g (0.7 mol) of ethyl bromide dropwise. Heat the reaction mixture to reflux for 4-6 hours.

  • Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, prepared by dissolving 11.5 g (0.5 mol) of sodium in 250 mL of anhydrous ethanol. Following this, add another 76.3 g (0.7 mol) of ethyl bromide dropwise and reflux for a further 6-8 hours, or until TLC/GC analysis indicates the completion of the reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add 200 mL of water and extract with diethyl ether (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude diethyl 2,2-diethylsuccinate can be purified by vacuum distillation.

Step 2: Saponification of Diethyl 2,2-Diethylsuccinate

  • Hydrolysis: To the purified diethyl 2,2-diethylsuccinate, add a solution of 40 g (1.0 mol) of sodium hydroxide in 200 mL of water and 100 mL of ethanol. Heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by the disappearance of the ester spot on TLC).

  • Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2. The 2,2-diethylsuccinic acid will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system.

Reagent/ParameterStep 1: AlkylationStep 2: Saponification
Starting Material Diethyl SuccinateDiethyl 2,2-Diethylsuccinate
Base Sodium EthoxideSodium Hydroxide
Alkylating Agent Ethyl BromideN/A
Solvent Anhydrous EthanolWater/Ethanol
Reaction Temperature RefluxReflux
Reaction Time 10-14 hours (total)4-6 hours
Work-up ExtractionAcidification & Filtration
Purification Vacuum DistillationRecrystallization

Part 2: Proposed Synthesis of 2,2-Diethylsuccinic Acid from Diethyl Malonate

While the synthesis from diethyl succinate is the preferred route, it is theoretically plausible to devise a synthesis starting from diethyl malonate, as per the topic of interest. This pathway is significantly more complex and involves the construction of the succinic acid backbone. A potential route involves the condensation of diethyl malonate with ethyl bromoacetate, followed by dialkylation and subsequent hydrolysis and decarboxylation.[3]

Proposed Mechanistic Pathway

This proposed synthesis begins with the deprotonation of diethyl malonate to form its enolate. This enolate is then alkylated with ethyl bromoacetate to produce triethyl 1,1,2-ethanetricarboxylate. The methine proton of this intermediate is now highly acidic due to the presence of three electron-withdrawing ester groups. Sequential deprotonation and dialkylation with ethyl bromide would yield a tetraester intermediate. The final, and most challenging, step would involve the selective hydrolysis of the ester groups and decarboxylation of the gem-dicarboxylic acid moiety to furnish 2,2-diethylsuccinic acid.

Synthesis from Diethyl Malonate DEM Diethyl Malonate Enolate1 DEM Enolate DEM->Enolate1 1. NaOEt TriethylEster Triethyl 1,1,2-ethanetricarboxylate Enolate1->TriethylEster 2. BrCH2COOEt Enolate2 Triethyl Ester Enolate TriethylEster->Enolate2 3. NaOEt Monoethyl Monoethylated Intermediate Enolate2->Monoethyl 4. EtBr Enolate3 Monoethylated Enolate Monoethyl->Enolate3 5. NaOEt Diethyl Diethyl Intermediate Enolate3->Diethyl 6. EtBr Tetraacid Tetracarboxylic Acid Diethyl->Tetraacid 7. H3O+, Heat FinalProduct 2,2-Diethylsuccinic Acid Tetraacid->FinalProduct 8. Decarboxylation (-2 CO2)

Figure 1. Proposed multi-step synthesis of 2,2-diethylsuccinic acid from diethyl malonate.

Discussion of the Proposed Protocol and Challenges
  • Selectivity: Achieving selective dialkylation at the central carbon of the triethyl 1,1,2-ethanetricarboxylate without competing side reactions.

  • Hydrolysis and Decarboxylation: The final step of hydrolyzing the tetraester and inducing selective decarboxylation of the malonic acid-derived portion would require careful control of reaction conditions to avoid decomposition or unintended side reactions. The gem-diethyl groups would sterically hinder the hydrolysis of the adjacent ester groups.

  • Overall Yield: Multi-step syntheses inherently lead to a lower overall yield compared to more convergent approaches.

Given these challenges, the synthesis starting from diethyl succinate is the more practical and recommended approach for researchers and drug development professionals requiring an efficient and scalable synthesis of 2,2-diethylsuccinic acid.

Conclusion

This guide has detailed two synthetic pathways to 2,2-diethylsuccinic acid. The established route, starting from the alkylation of diethyl succinate, offers a reliable, high-yielding, and scalable method. The proposed synthesis from diethyl malonate, while theoretically conceivable, presents significant synthetic hurdles that render it less practical for most applications. The choice of synthetic route is a critical decision in chemical research and development, and a thorough understanding of the underlying chemistry and potential challenges is paramount for success.

References

  • Johnson, W. S., & Daub, G. H. (n.d.). The Stobbe Condensation. Organic Reactions. Retrieved from [Link]

  • Stobbe, H. (1893). Ueber eine neue Synthese von Teraconsäure. Berichte der deutschen chemischen Gesellschaft, 26(3), 2312-2319.
  • Dr. H.N. Sinha Arts & Commerce College. (n.d.). Condensation Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Stobbe Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002098837A1 - Process for preparing alkylidene substituted succinic acid esters.
  • Organic Syntheses. (n.d.). Succinic acid, diethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101323566A - Preparation method of diethyl succinate.
  • ResearchGate. (n.d.). Diethyl succinate synthesis by reactive distillation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103980108A - A kind of preparation method of 2-(1-methylalkyl)succinic acid.
  • Wikipedia. (n.d.). Diethyl succinate. Retrieved from [Link]

  • PubMed. (n.d.). [Preparation of optically active succinic acid derivatives. III. Regioselective condensation reactions of optically active 2-substituted succinic acids with diimidazolide]. Retrieved from [Link]

  • Eureka. (n.d.). Method for preparing 2,3-dialkyl succinic acid and ester compounds thereof. Retrieved from [Link]

  • NP-MRD. (n.d.). Showing NP-Card for 2,2-Dimethylsuccinic acid (NP0001223). Retrieved from [Link]

  • Odinity. (2018, January 22). Kinetics Lab - Methanolysis of Diethyl Succinate. Retrieved from [Link]

  • ResearchGate. (2019, January 8). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Retrieved from [Link]

  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). Retrieved from [Link]

Sources

Step-by-step protocol for 2,2-diethylsuccinic acid preparation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 2,2-diethylsuccinic acid, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed, step-by-step protocol, explains the scientific principles behind the methodology, and includes comprehensive safety and handling information.

Introduction

2,2-Diethylsuccinic acid is a substituted dicarboxylic acid with a unique structural motif that makes it a valuable building block in organic synthesis. Its gem-diethyl substitution provides specific steric and electronic properties that can be exploited in the development of novel pharmaceutical agents, polymers, and fine chemicals. The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

This guide details a robust and well-established method for the synthesis of 2,2-diethylsuccinic acid, proceeding through a modified malonic ester synthesis pathway. The protocol involves the dialkylation of diethyl malonate to form a key intermediate, followed by a Michael addition and subsequent hydrolysis and decarboxylation to yield the final product.

Overall Synthetic Strategy

The synthesis is accomplished in two primary stages, beginning with the formation of diethyl 2,2-diethylmalonate, followed by its conversion to 2,2-diethylsuccinic acid.

Stage 1: Synthesis of Diethyl 2,2-diethylmalonate This stage employs the classic malonic ester synthesis. Diethyl malonate is deprotonated twice with a strong base, sodium ethoxide, and sequentially alkylated with an ethyl halide (e.g., ethyl bromide). The acidic nature of the α-hydrogens of diethyl malonate (pKa ≈ 13) allows for their facile removal by a suitable base.[1]

Stage 2: Synthesis of 2,2-Diethylsuccinic Acid The diethyl 2,2-diethylmalonate intermediate is then further elaborated. A common strategy involves reaction with a suitable C2 synthon followed by hydrolysis and decarboxylation. A highly effective method involves the cyanoethylation of diethyl 2,2-diethylmalonate followed by hydrolysis of the nitrile and ester groups, and subsequent decarboxylation.

Experimental Workflow Diagram

The following diagram illustrates the complete synthetic workflow from starting materials to the final purified product.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Diethyl 2,2-diethylmalonate cluster_stage2 Stage 2: Conversion to 2,2-Diethylsuccinic Acid A Diethyl Malonate D Diethyl 2,2-diethylmalonate A->D Alkylation B Sodium Ethoxide (2.2 eq) C Ethyl Bromide (2.2 eq) E Diethyl 2,2-diethylmalonate D->E G Diethyl 2,2-diethyl-4-cyanobutanoate E->G Cyanoethylation F 1. Acrylonitrile 2. Base (cat.) I Crude 2,2-Diethylsuccinic Acid G->I Hydrolysis & Decarboxylation H Aqueous HCl (conc.) Reflux K Pure 2,2-Diethylsuccinic Acid I->K Purification J Recrystallization (e.g., Water/Ethanol)

Caption: Workflow for the synthesis of 2,2-Diethylsuccinic Acid.

Part 1: Detailed Protocol for Diethyl 2,2-diethylmalonate Synthesis

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Diethyl malonate160.1780.1 g (75.5 mL)0.50Dry, distilled
Sodium metal22.9925.3 g1.10Cut into small pieces
Absolute Ethanol46.07500 mL-Anhydrous
Ethyl bromide108.97125.3 g (85.8 mL)1.15Dry
Diethyl ether74.12As needed-Anhydrous
Saturated NaCl (aq)-As needed-Brine solution
Anhydrous MgSO₄120.37As needed-Drying agent
Step-by-Step Procedure
  • Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), equip a 1 L three-necked round-bottom flask with a reflux condenser and a mechanical stirrer. Carefully add 500 mL of absolute ethanol to the flask. Add small pieces of sodium metal (25.3 g) to the ethanol at a rate that maintains a controllable reflux. This exothermic reaction forms the sodium ethoxide base in situ. Ensure all sodium has reacted before proceeding.[2]

    • Causality: Using a strong, non-nucleophilic base like sodium ethoxide is crucial for the complete deprotonation of diethyl malonate to form the enolate.[3] Preparing it in situ from sodium and anhydrous ethanol ensures the base is fresh and free of water, which would otherwise consume the base and inhibit enolate formation.[3]

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (80.1 g) dropwise to the stirred solution. Stir the mixture for 30-60 minutes to ensure the complete formation of the diethyl malonate enolate.

  • First Alkylation: Add ethyl bromide (62.65 g, 0.575 mol) dropwise to the enolate solution. The reaction may be exothermic; maintain the temperature below 40°C using a water bath if necessary. After the addition is complete, heat the mixture to a gentle reflux for 1-2 hours.

    • Causality: The enolate ion is a potent nucleophile that attacks the electrophilic carbon of the ethyl bromide in an SN2 reaction, displacing the bromide ion and forming a new carbon-carbon bond.[1][4]

  • Second Alkylation: After the first alkylation, the resulting mono-alkylated product still possesses an acidic α-hydrogen.[1][2] The second equivalent of sodium ethoxide present in the solution will deprotonate this product. Add the remaining ethyl bromide (62.65 g, 0.575 mol) dropwise and continue to reflux for an additional 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

    • Causality: Using a slight excess of the base and alkylating agent helps to drive the reaction to completion and maximize the yield of the dialkylated product.[3]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining residue, add 250 mL of water to dissolve the sodium bromide salt. Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2,2-diethylmalonate. Purify the crude product by vacuum distillation.

Part 2: Detailed Protocol for 2,2-Diethylsuccinic Acid Synthesis

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Diethyl 2,2-diethylmalonate244.32122.2 g0.50From Part 1
Acrylonitrile53.0629.2 g (36 mL)0.55Stabilized
Sodium ethoxide68.05~1.7 g0.025As catalyst
Concentrated HCl36.46~500 mL-~12 M
Step-by-Step Procedure
  • Cyanoethylation (Michael Addition): In a flask equipped with a stirrer and reflux condenser, combine diethyl 2,2-diethylmalonate (122.2 g) and a catalytic amount of sodium ethoxide (~1.7 g). Heat the mixture to ~50°C and add acrylonitrile (29.2 g) dropwise while stirring. An exothermic reaction will occur. Maintain the temperature at 80-90°C for 2 hours after the addition is complete.

    • Causality: The base catalyzes a Michael addition, where the enolate of the malonic ester acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated nitrile (acrylonitrile).

  • Hydrolysis and Decarboxylation: Cool the reaction mixture. Cautiously add 500 mL of concentrated hydrochloric acid. Heat the mixture to reflux. This vigorous reaction will evolve CO₂ and ammonia. Continue refluxing for 8-12 hours, until the evolution of gas ceases and the oily layer disappears.

    • Causality: The acidic conditions first hydrolyze the three functional groups: the two esters and the nitrile, to form a tricarboxylic acid intermediate. β-keto acids and substituted malonic acids are unstable to heat and readily undergo decarboxylation (loss of CO₂) through a cyclic transition state, yielding the final dicarboxylic acid product.[1][4][5]

  • Isolation and Purification: Cool the solution in an ice bath. The 2,2-diethylsuccinic acid will precipitate as a white solid. Collect the crystals by vacuum filtration and wash them with small portions of ice-cold water.

    • Causality: The product has lower solubility in cold aqueous acidic solution, allowing for its isolation by precipitation.[3]

  • Recrystallization: For higher purity, recrystallize the crude product from a minimal amount of hot water or a water/ethanol mixture. Dry the purified crystals in a vacuum oven.

Characterization

The final product, 2,2-diethylsuccinic acid, should be a white crystalline solid. Its identity and purity should be confirmed by standard analytical techniques:

  • Melting Point: Compare with the literature value.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • IR Spectroscopy: To identify the characteristic carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry: To confirm the molecular weight.

Safety and Handling

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle only under an inert atmosphere and in an anhydrous solvent. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethyl Bromide: A toxic and potentially carcinogenic alkylating agent. Handle in a well-ventilated fume hood and wear appropriate gloves.

  • Acrylonitrile: Toxic, flammable, and a suspected carcinogen. All manipulations should be performed in a fume hood.

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with extreme care, using appropriate PPE.

  • General Precautions: All steps should be performed in a well-ventilated fume hood. Ensure appropriate fire safety equipment is readily available.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Stage 1Incomplete deprotonation; presence of water.Ensure all reagents and glassware are anhydrous. Use a fresh, active base.[3]
Side reaction forming mono-ethylated product.Ensure the stoichiometry of the base and alkylating agent is correct. Monitor the reaction by TLC/GC.[2]
Incomplete reaction in Stage 2Insufficient reflux time for hydrolysis.Monitor the reaction for the cessation of gas evolution. Extend reflux time if necessary.
Product fails to crystallizePresence of impurities; product is an oil.Try concentrating the aqueous solution further or extracting the product with an organic solvent like diethyl ether after acidification.[3] Purify via column chromatography if necessary.

References

  • Technical Support Center: Synthesis of 2,2-Dimethylsuccinic Acid - Benchchem.
  • An In-Depth Technical Guide to 2,2-Dimethylsuccinic Acid: Synthesis, Properties, and Biological Relevance - Benchchem.
  • Common side products in the alkylation of diethyl malon
  • Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]

  • Decarboxylation Reactions - Chemistry LibreTexts. [Link]

  • Malonic Ester Synthesis - YouTube. [Link]

  • Application Notes and Protocols: Hydrolysis and Decarboxylation of Diethyl sec-butylethylmalon

Sources

Application Note: Overcoming the Gem-Dialkyl Effect in the Esterification of Sterically Hindered Succinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Esterification methods for sterically hindered succinic acids Content Type: Detailed Application Notes and Protocols

Strategic Analysis: The "Anhydride Trap"

Synthesizing di-esters of sterically hindered succinic acids (e.g., 2,2-dimethylsuccinic acid, tetramethylsuccinic acid) presents a unique challenge not found in linear carboxylic acids. The primary failure mode is not merely steric blocking of the nucleophile, but a thermodynamic and kinetic preference for intramolecular cyclization.

The Mechanistic Challenge

In hindered succinic systems, the Gem-Dialkyl Effect (Thorpe-Ingold Effect) compresses the internal bond angle between the two carboxylic acid groups. This pre-organizes the molecule for cyclization. Under standard Fischer esterification conditions (Acid/Alcohol/Heat), the rate of intramolecular dehydration to form the cyclic anhydride is often orders of magnitude faster than the intermolecular attack of the alcohol.

Once the anhydride forms, it can easily open to the mono-ester, but the second esterification becomes exponentially difficult due to the steric bulk of the now-adjacent ester group and the lack of rotational freedom.

Decision Matrix

To successfully synthesize the di-ester, one must choose a protocol based on the nature of the alcohol and the tolerance of the substrate.

StrategyMethodologyBest ForMechanism
A. The "Bypass" Cs₂CO₃ Alkylation Methyl, Ethyl, Benzyl, Allyl EstersSɴ2 attack by carboxylate (Bypasses Carbonyl)
B. The "Activator" Yamaguchi Esterification Complex/Secondary AlcoholsMixed Anhydride

Acyl Pyridinium
C. The "Stepwise" Anhydride Opening

Acid Chloride
Mixed Di-estersActivation of Mono-ester intermediate

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition between the desired esterification and the "Anhydride Trap."

EsterificationLogic cluster_trap The Anhydride Trap Start Hindered Succinic Acid (e.g., 2,2-dimethylsuccinic acid) Intermediate Tetrahedral Intermediate Start->Intermediate Alcohol/Catalyst Anhydride Cyclic Anhydride (Thermodynamic Trap) Start->Anhydride Heat/Acid (Gem-Dialkyl Effect) DiEster Target Di-Ester Start->DiEster Cs2CO3 / Alkyl Halide (Bypasses Carbonyl) Intermediate->DiEster Difficult Step MonoEster Mono-Ester Anhydride->MonoEster Alcohol/DMAP (Fast Opening) MonoEster->DiEster Requires High Activation (Yamaguchi/Alkylation)

Figure 1: The "Anhydride Trap" dominates standard acid catalysis. Successful protocols must either bypass the carbonyl attack (Green Arrow) or use high-energy activation to push from Mono-ester to Di-ester.

Detailed Protocols

Protocol A: Cesium Carbonate Promoted Alkylation (The "Bypass" Route)

Applicability: Gold standard for Methyl, Ethyl, Benzyl, and Allyl esters. Rationale: This method relies on the nucleophilicity of the carboxylate oxygen attacking an alkyl halide (Sɴ2).[1] It completely avoids the steric hindrance surrounding the carbonyl carbon. Cesium is critical due to the "Cesium Effect"—its large ionic radius increases the solubility of the carboxylate in organic solvents (DMF) and creates a "naked," highly reactive anion [1].

Materials
  • Substrate: Hindered Succinic Acid (1.0 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.5 equiv) - Must be finely ground and dry.

  • Electrophile: Alkyl Iodide (e.g., MeI, EtI) or Benzyl Bromide (2.5 - 3.0 equiv)

  • Solvent: DMF (Anhydrous), 0.2 M concentration relative to substrate.

Procedure
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Hindered Succinic Acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add Cs₂CO₃ (2.5 equiv) in a single portion. The mixture will become a suspension. Stir at room temperature for 30 minutes to ensure complete formation of the dicarboxylate salt.

    • Checkpoint: Evolution of CO₂ gas may be observed.[2] Ensure adequate venting.

  • Alkylation: Cool the suspension to 0°C (ice bath). Dropwise add the Alkyl Iodide (2.5 equiv).

    • Note: For very hindered substrates, excess electrophile (up to 4.0 equiv) may be required.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Monitoring: TLC or LC-MS. The mono-ester appears first; disappearance of the mono-ester indicates completion.

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (5x reaction volume).

    • Wash with water (3x) to remove DMF and cesium salts. Crucial: DMF retention causes poor separation.

    • Wash with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Yamaguchi Esterification (The "Activator" Route)

Applicability: Secondary alcohols, complex natural products, or acid-sensitive substrates. Rationale: Standard coupling reagents (EDC/DCC) often fail to drive the reaction to the di-ester stage, stalling at the mono-ester. The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) forms a mixed anhydride.[3][4][5] Subsequent attack by DMAP forms a super-electrophilic N-acylpyridinium species that overcomes the steric barrier [2].

Materials
  • Substrate: Hindered Succinic Acid (1.0 equiv)

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (2.2 equiv)

  • Base: Triethylamine (TEA) (2.5 equiv)

  • Catalyst: DMAP (2.5 - 3.0 equiv) - Note: Stoichiometric DMAP is required, not catalytic.

  • Alcohol: Target Alcohol (2.5 equiv)

  • Solvent: Toluene (Preferred) or THF.[5][6]

Procedure
  • Mixed Anhydride Formation:

    • Dissolve the Succinic Acid (1.0 equiv) and TEA (2.5 equiv) in Toluene (0.1 M).

    • Add 2,4,6-Trichlorobenzoyl chloride (2.2 equiv) dropwise at room temperature.

    • Stir for 1–2 hours. A white precipitate (TEA·HCl) will form.

    • Checkpoint: TLC should show consumption of starting acid.

  • Esterification:

    • In a separate vessel, dissolve the Alcohol (2.5 equiv) and DMAP (2.5 equiv) in Toluene.

    • Slowly add the alcohol/DMAP solution to the mixed anhydride mixture.

    • Critical Step: The reaction often requires heat for hindered succinates. Reflux the mixture (Toluene, 110°C) for 3–6 hours.

  • Workup:

    • Cool to room temperature. Filter off the solids.[7]

    • Dilute filtrate with EtOAc.

    • Wash with saturated NaHCO₃ (removes 2,4,6-trichlorobenzoic acid byproduct).

    • Wash with 1N HCl (removes DMAP) and Brine.

  • Purification: Silica gel chromatography.

Protocol C: The Two-Step Acid Chloride Method

Applicability: When reagents for A or B are unavailable, or for scale-up of simple esters. Rationale: Converts the acid entirely to the acid chloride (or reforms the anhydride and activates it) using Thionyl Chloride, followed by aggressive nucleophilic attack.

Procedure
  • Activation: Suspend the Hindered Succinic Acid in neat Thionyl Chloride (SOCl₂, 5-10 equiv). Add 1 drop of DMF (catalyst).

  • Reflux: Heat to reflux (75°C) for 2 hours. The solid should dissolve, and gas evolution (SO₂, HCl) will cease.

    • Result: This forms the Succinyl Dichloride. (Note: Some 2,2-disubstituted succinic acids may form the cyclic anhydride even with SOCl₂; however, the anhydride can still be opened).

  • Evaporation: Remove excess SOCl₂ under vacuum. Aazeotrope with toluene twice to remove traces.

  • Addition: Dissolve the residue in dry DCM. Add the Alcohol (excess, 4-5 equiv) and Pyridine (3 equiv) at 0°C.

  • Forcing Conditions: If the di-ester does not form (checking LCMS), add DMAP (0.5 equiv) and heat to reflux.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Only Anhydride Observed Gem-dialkyl effect promoted cyclization; Alcohol failed to attack.Switch to Protocol A (Cs₂CO₃). The anhydride cannot form if you alkylate the carboxylate salt directly.
Stalled at Mono-Ester Steric bulk of the first ester blocks the second attack.Use Protocol B (Yamaguchi) with stoichiometric DMAP.[3] The acyl-pyridinium intermediate is required to push the second addition.
Low Yield in Protocol A Incomplete deprotonation or moisture in DMF.Dry DMF over molecular sieves (4Å). Ensure Cs₂CO₃ is finely ground.
Racemization of Alcohol High temperature or basicity in Protocol B.Reduce temperature in Protocol B; switch solvent to DCM (slower but milder).

References

  • Kruse, C. H. (1994). Cesium Carbonate Promoted Alkylation of Carboxylic Acids. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Validated general methodology for hindered acids).

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[3] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Neises, B., & Steglich, W. (1978).[8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Pfeffer, P. E., & Silbert, L. S. (1976). Esterification of sterically hindered carboxylic acids using cesium salts. The Journal of Organic Chemistry, 41(8), 1373–1379.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Solubility of 2,2-diethylsuccinic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in solubilizing 2,2-diethylsuccinic acid for reliable and reproducible biological assays. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

What are the main challenges in dissolving 2,2-diethylsuccinic acid?

2,2-diethylsuccinic acid, a dicarboxylic acid, presents a classic solubility challenge. Its two carboxylic acid functional groups make its solubility highly dependent on pH. In its protonated (acidic) form at low pH, the molecule is less polar and thus has lower aqueous solubility. As the pH increases, these groups deprotonate, forming a more polar, charged carboxylate, which enhances water solubility.[1] The key is to find a balance where the compound is soluble without compromising the integrity of your biological assay.

What is the predicted pKa of 2,2-diethylsuccinic acid and why is it important?

The predicted strongest acidic pKa for 2,2-diethylsuccinic acid is approximately 4.1.[2][3] The pKa is the pH at which half of the acid molecules have donated a proton. Knowing the pKa is crucial because it helps predict the charge state of the molecule at a given pH. To achieve good aqueous solubility, the pH of the solution should ideally be at least 1-2 units above the pKa to ensure the majority of the molecules are in their deprotonated, more soluble form.

Can I dissolve 2,2-diethylsuccinic acid directly in my cell culture medium?

Directly dissolving 2,2-diethylsuccinic acid in neutral pH cell culture media (typically pH 7.2-7.4) can be difficult and may lead to the formation of a precipitate. This is because at this pH, while above the pKa, the solubility might still be limited. It is generally recommended to first prepare a concentrated stock solution in a suitable solvent and then dilute it into the final assay medium.[4]

What is the recommended starting solvent for a stock solution?

For a stock solution, Dimethyl Sulfoxide (DMSO) is a common and effective choice for many organic compounds, including dicarboxylic acids.[5][6] 2,2-diethylsuccinic acid is reported to have a solubility of at least 14.6 mg/mL in DMSO.[7] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of compounds.[8]

Key consideration: When using a DMSO stock, it is critical to ensure the final concentration of DMSO in your biological assay is low (typically <0.5%, and as low as 0.1% for sensitive cell lines) to avoid solvent-induced toxicity or artifacts.[5][9][10] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4]

Troubleshooting Guide

Issue 1: My 2,2-diethylsuccinic acid is not dissolving in aqueous buffer.
  • Question: I'm trying to dissolve 2,2-diethylsuccinic acid directly in Phosphate Buffered Saline (PBS) at pH 7.4, but it's not going into solution. What should I do?

  • Answer & Protocol: Direct dissolution in neutral aqueous buffers can be challenging. The recommended approach is to use a pH adjustment strategy.

    Protocol: pH-Adjusted Aqueous Solubilization

    • Initial Slurry: Weigh the desired amount of 2,2-diethylsuccinic acid and add it to a volume of purified water (e.g., Milli-Q) that is less than your final target volume. This will form a slurry.

    • Basification: While stirring, slowly add a dilute basic solution, such as 0.1 M NaOH, dropwise.

    • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.

    • Endpoint: Continue adding the base until the solid material dissolves completely. The pH will likely need to be raised above its pKa of ~4.1. Aim for a pH that is appropriate for your stock solution and will not drastically alter the pH of your final assay medium upon dilution.

    • Final Volume and Buffer Adjustment: Once dissolved, you can adjust the pH back down if necessary with a dilute acid (e.g., 0.1 M HCl) and add the appropriate buffer components (like phosphate and salt concentrates) to reach your final desired concentration and formulation (e.g., PBS). Finally, bring the solution to the final volume with purified water.

    Causality: By increasing the pH, you deprotonate the carboxylic acid groups to carboxylates (-COO⁻). This introduces a negative charge, significantly increasing the molecule's polarity and its solubility in water.[1]

Issue 2: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer.
  • Question: I have a 100 mM stock of 2,2-diethylsuccinic acid in DMSO. When I dilute it to 100 µM in my cell culture medium, I see a cloudy precipitate form. How can I prevent this?

  • Answer & Protocol: This is a common issue when a compound is highly soluble in an organic solvent but has limited solubility in an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are a few strategies to overcome this:

    Strategy 1: Serial Dilution

    Instead of a single large dilution, perform serial dilutions. This can sometimes help keep the compound in solution. A common approach is to first dilute the DMSO stock into a solution containing a solubilizing agent before the final dilution into the assay medium.

    Strategy 2: Using Co-solvents or Excipients

    Certain biocompatible co-solvents or excipients can be included in your formulation to enhance aqueous solubility.[11]

    • Co-solvents: Polyethylene glycol (PEG), such as PEG 300 or PEG 400, and propylene glycol can be used in combination with DMSO in the initial stock solution.[12][13] A common formulation might be 10% DMSO, 40% PEG300, and 50% aqueous buffer.[12]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[14][15] They can encapsulate poorly soluble molecules, increasing their apparent water solubility.[16][] Beta-cyclodextrins, and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are frequently used.[] Studies have shown that β-cyclodextrin has little to no effect on some cell-based assays at typical working concentrations.[9][10][18]

    Protocol: Formulation with SBE-β-Cyclodextrin

    • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline or your desired aqueous buffer.

    • Prepare Compound Stock: Create a 10 mM stock of 2,2-diethylsuccinic acid in 100% DMSO.

    • Intermediate Dilution: Add 1 part of the DMSO stock to 9 parts of the 20% SBE-β-CD solution. This creates a 1 mM solution in 10% DMSO and 18% SBE-β-CD.

    • Final Dilution: Further dilute this intermediate stock into your final assay medium to achieve the desired working concentration.

    Causality: The SBE-β-CD forms an inclusion complex with the non-polar regions of the 2,2-diethylsuccinic acid, effectively shielding it from the aqueous environment and preventing precipitation.[14][15]

Data Summary & Visualization

Solubility & Solvent Selection Table
Solvent/SystemMax ConcentrationFinal Conc. in AssayProsCons
DMSO ≥ 14.6 mg/mL[7]< 0.5%[5]High solubilizing power for stock solutions.Potential for cytotoxicity at higher concentrations[9][10]; can cause precipitation upon aqueous dilution.[4]
pH-Adjusted Saline Dependent on final pHN/AAvoids organic solvents.May require significant pH alteration; potential for buffer incompatibility.
DMSO/PEG300/Saline ≥ 2.5 mg/mL (10/40/50 ratio)[12]< 1% total solventGood for intermediate solubility challenges.Introduces multiple solvent components that need to be tested for vehicle effects.
DMSO/SBE-β-CD/Saline ≥ 2.5 mg/mL (10% DMSO in 20% SBE-β-CD)[12]< 1% total solventExcellent for preventing precipitation; generally low cytotoxicity.[9][18]Cyclodextrins can sometimes interact with assay components.
Experimental Workflow & Decision Making

The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy for 2,2-diethylsuccinic acid.

G cluster_0 Phase 1: Initial Solubility Test cluster_1 Phase 2: Dilution into Aqueous Medium cluster_2 Phase 3: Troubleshooting & Optimization start Start: Need to solubilize 2,2-diethylsuccinic acid test_dmso Attempt to dissolve in 100% DMSO to create a concentrated stock (e.g., 10-100 mM). start->test_dmso dissolved_dmso Is the compound fully dissolved in DMSO? test_dmso->dissolved_dmso dilute_aq Dilute DMSO stock into final aqueous assay buffer. dissolved_dmso->dilute_aq Yes use_ph Option 3: pH Adjustment (Prepare aqueous stock). dissolved_dmso->use_ph No precipitate Does the compound precipitate? dilute_aq->precipitate success Success! Proceed with assay. Include vehicle control. precipitate->success No use_cosolvent Option 1: Use Co-solvents (e.g., DMSO/PEG300). precipitate->use_cosolvent Yes use_cyclodextrin Option 2: Use Cyclodextrins (e.g., SBE-β-CD). precipitate->use_cyclodextrin Yes precipitate->use_ph Yes retest Re-test dilution of new stock solution. use_cosolvent->retest use_cyclodextrin->retest use_ph->retest retest->precipitate

Caption: Workflow for Solubilizing 2,2-diethylsuccinic acid.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins. (2025, April 16). MDPI. Retrieved February 7, 2026, from [Link]

  • The Role of Beta-Cyclodextrin in Improving Drug Solubility and Bioavailability. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 7, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved February 7, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 2,2-Dimethylsuccinic acid | C6H10O4. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Showing NP-Card for 2,2-Dimethylsuccinic acid (NP0001223). (2006, May 22). NP-MRD. Retrieved February 7, 2026, from [Link]

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026, January 29). Solarbio. Retrieved February 7, 2026, from [Link]

  • DMSO Solution 60ml. (n.d.). Elite Biogenix. Retrieved February 7, 2026, from [Link]

  • 2-2-Dimethyl Succinic acid. (n.d.). RayBiotech. Retrieved February 7, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). SpringerLink. Retrieved February 7, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • DMSO vs. DMF for biological testing. (2024, October 25). Reddit. Retrieved February 7, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO), cell culture reagent (CAS 67-68-5) | SC-358801. (n.d.). Maxanim. Retrieved February 7, 2026, from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy. Retrieved February 7, 2026, from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Showing Compound 2,2-Dimethylsuccinic acid (FDB022833). (2011, September 21). FooDB. Retrieved February 7, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025, October 15). MDPI. Retrieved February 7, 2026, from [Link]

  • Dicarboxylic acid solubility. (2023, January 5). Reddit. Retrieved February 7, 2026, from [Link]

  • Use of dicarboxylic acids to improve and diversify the material properties of porous chitosan membranes. (n.d.). CNGBdb. Retrieved February 7, 2026, from [Link]

  • Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Minimizing Thermal Degradation of 2,2-Diethylsuccinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-diethylsuccinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for minimizing the thermal degradation of 2,2-diethylsuccinic acid during experimental procedures. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and integrity of your compound.

Introduction: Understanding the Thermal Stability of 2,2-Diethylsuccinic Acid

2,2-Diethylsuccinic acid is a gem-disubstituted dicarboxylic acid. This substitution pattern significantly influences its thermal behavior. Unlike unsubstituted or singly substituted succinic acids, the presence of two ethyl groups on the same carbon atom introduces steric hindrance and alters the electronic environment of the carboxylic acid moieties. This unique structure predisposes the molecule to two primary thermal degradation pathways:

  • Intramolecular Dehydration (Anhydride Formation): Upon heating, the two carboxylic acid groups can undergo an intramolecular condensation reaction to form the cyclic 2,2-diethylsuccinic anhydride and a molecule of water. This is a common reaction for dicarboxylic acids that can form a stable five- or six-membered ring.

  • Decarboxylation: At higher temperatures, one of the carboxyl groups can be eliminated as carbon dioxide (CO2). The gem-diethyl substitution can influence the stability of the resulting carbanion intermediate, thereby affecting the ease of decarboxylation.

This guide will provide a comprehensive overview of these degradation pathways, methods to detect and quantify degradation, and, most importantly, strategies to minimize their occurrence.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered during the handling and processing of 2,2-diethylsuccinic acid at elevated temperatures.

Issue 1: Loss of Potency or Inconsistent Analytical Results After Heating

Q1: I am observing a decrease in the concentration of 2,2-diethylsuccinic acid in my samples after a heating step. What are the likely causes?

A1: A decrease in the concentration of 2,2-diethylsuccinic acid after heating is most likely due to thermal degradation. The two primary mechanisms to consider are intramolecular dehydration to form 2,2-diethylsuccinic anhydride and decarboxylation to yield a monocarboxylic acid. A computational study on the unimolecular decomposition of succinic acid and its anhydride suggests that these processes have high energy barriers, indicating that significant temperatures are required for degradation to occur[1].

Q2: How can I confirm that thermal degradation is occurring and identify the degradation products?

A2: To confirm and identify degradation products, you will need to employ suitable analytical techniques. The recommended methods are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying 2,2-diethylsuccinic acid and its potential degradation products. You can develop a method to separate the parent compound from the less polar anhydride and the decarboxylated product. A liquid chromatography tandem mass spectrometry (LC-MS/MS) method has been developed for the rapid, accurate, and precise quantification of succinic acid levels in various samples, and a similar approach can be adapted for 2,2-diethylsuccinic acid[2].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, but will likely require derivatization of the carboxylic acid groups to increase volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the degradation products. For example, the formation of the anhydride will result in a characteristic shift of the methylene protons adjacent to the carbonyl groups.

Q3: What are the expected degradation products I should be looking for?

A3: Based on the known thermal decomposition pathways of substituted succinic acids, you should look for:

  • 2,2-Diethylsuccinic Anhydride: The product of intramolecular dehydration.

  • 2-Ethyl-2-methylpentanoic Acid: The likely product of decarboxylation. The exact structure of the decarboxylation product for a gem-diethyl substituted succinic acid is not well-documented in readily available literature, but based on general principles of organic chemistry, this is a plausible product.

  • Further Decomposition Products: A study on the thermal decomposition of 2,3-dimethylsuccinic anhydride showed a complex degradation pattern with the formation of methane, indicating that alkyl substituents can be cleaved at higher temperatures[3]. Therefore, at very high temperatures, you might observe smaller hydrocarbon fragments.

Issue 2: Unexpected pH Changes in Solution Upon Heating

Q1: I have a buffered solution of 2,2-diethylsuccinic acid, and I'm noticing a pH shift after heating. Why is this happening?

A1: A pH shift upon heating a solution of 2,2-diethylsuccinic acid can be attributed to two main factors:

  • Formation of 2,2-Diethylsuccinic Anhydride: The conversion of a dicarboxylic acid to its anhydride consumes two acidic protons for every molecule of water eliminated. This reduction in the concentration of acidic species will lead to an increase in the pH of the solution.

  • Temperature Effect on Buffer pKa: The pKa of your buffer system is temperature-dependent. As the temperature increases, the pKa of the buffer components can change, leading to a shift in the solution's pH.

It is crucial to select a buffer with a low temperature coefficient (d(pKa)/dT) for applications involving significant temperature changes.

Issue 3: Formation of Insoluble Material or Precipitate

Q1: After heating a concentrated solution of 2,2-diethylsuccinic acid, I observed the formation of an insoluble material. What could this be?

A1: The formation of an insoluble material upon heating a concentrated solution of 2,2-diethylsuccinic acid is likely due to the formation of 2,2-diethylsuccinic anhydride. The anhydride is generally less polar and may have lower solubility in aqueous solutions compared to the parent dicarboxylic acid. This can lead to its precipitation, especially in highly concentrated solutions.

Frequently Asked Questions (FAQs)

Q1: At what temperature does 2,2-diethylsuccinic acid start to degrade?

Q2: What is the primary degradation pathway for 2,2-diethylsuccinic acid?

A2: Both anhydride formation and decarboxylation are plausible degradation pathways. The dominant pathway will likely depend on the specific conditions, such as temperature, pressure, and the presence of catalysts. For gem-disubstituted succinic acids, anhydride formation is often a significant reaction[5].

Q3: How can I minimize the thermal degradation of 2,2-diethylsuccinic acid?

A3: To minimize thermal degradation, consider the following strategies:

  • Temperature Control: The most effective way to prevent thermal degradation is to use the lowest possible temperature for the shortest duration necessary for your experiment.

  • Inert Atmosphere: Performing heating steps under an inert atmosphere, such as nitrogen or argon, can help to prevent oxidative degradation, which can sometimes be a contributing factor, especially in the presence of impurities. Studies on the thermal decomposition of succinic acid and its metal salts have been conducted under nitrogen and carbon dioxide atmospheres to understand the decomposition pathways in the absence of oxygen[4][6].

  • pH Control: Maintaining a neutral or slightly acidic pH may help to stabilize the dicarboxylic acid form and reduce the rate of anhydride formation, which is often acid or base-catalyzed.

  • Use of Stabilizers: While specific stabilizers for preventing thermal degradation of 2,2-diethylsuccinic acid are not well-documented, exploring the use of compounds that can interfere with the degradation mechanisms could be a research avenue. For instance, in other applications, carbodiimides are used to promote anhydride formation, so avoiding such reagents is crucial[7][8][9][10][11].

Q4: Are there any catalysts that can accelerate the degradation of 2,2-diethylsuccinic acid?

A4: Yes, both acid and base catalysis can accelerate the rate of anhydride formation. The presence of strong acids or bases in your reaction mixture will likely lower the temperature at which degradation occurs. Additionally, certain metal ions can catalyze decarboxylation reactions[12]. Therefore, it is important to consider the entire composition of your experimental system.

Experimental Protocols

Protocol 1: Monitoring Thermal Degradation of 2,2-Diethylsuccinic Acid by LC-MS/MS

This protocol provides a general framework for developing an LC-MS/MS method to quantify 2,2-diethylsuccinic acid and its primary degradation products.

1. Sample Preparation:

  • Prepare a stock solution of 2,2-diethylsuccinic acid in a suitable solvent (e.g., methanol, water).
  • Subject aliquots of the stock solution to different temperatures (e.g., 100°C, 120°C, 140°C, 160°C) for varying durations (e.g., 1, 2, 4, 8 hours).
  • Include a control sample kept at room temperature.
  • After heating, cool the samples and dilute them to an appropriate concentration for LC-MS/MS analysis.

2. LC-MS/MS Method Development:

  • Chromatographic Separation:
  • Column: A C18 reversed-phase column is a good starting point.
  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically effective for separating carboxylic acids.
  • Flow Rate: Typically 0.2-0.5 mL/min.
  • Column Temperature: Maintain at a constant temperature (e.g., 40°C) for reproducibility.
  • Mass Spectrometric Detection:
  • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally suitable for carboxylic acids.
  • Multiple Reaction Monitoring (MRM): Develop MRM transitions for 2,2-diethylsuccinic acid, 2,2-diethylsuccinic anhydride, and the expected decarboxylation product.
  • For 2,2-diethylsuccinic acid (C₈H₁₄O₄, MW: 174.19), a potential precursor ion would be [M-H]⁻ at m/z 173.1.
  • For 2,2-diethylsuccinic anhydride (C₈H₁₂O₃, MW: 156.18), a potential precursor ion would be [M+H]⁺ at m/z 157.1 in positive mode, or it may be detected as an adduct in negative mode.
  • For the decarboxylation product (e.g., 2-ethyl-2-methylpentanoic acid, C₈H₁₆O₂, MW: 144.21), a potential precursor ion would be [M-H]⁻ at m/z 143.1.
  • Optimize MS parameters (e.g., collision energy, cone voltage) for each compound to achieve maximum sensitivity.

3. Data Analysis:

  • Quantify the peak areas of 2,2-diethylsuccinic acid and its degradation products in each sample.
  • Plot the concentration of the parent compound and the degradation products as a function of temperature and time to determine the degradation kinetics.

Visualization of Degradation Pathways

The following diagrams illustrate the key thermal degradation pathways of 2,2-diethylsuccinic acid and a troubleshooting workflow.

DESA 2,2-Diethylsuccinic Acid Heat1 Heat (Dehydration) DESA->Heat1 Heat2 Higher Heat (Decarboxylation) DESA->Heat2 Anhydride 2,2-Diethylsuccinic Anhydride + H2O Decarboxylation Decarboxylation Product + CO2 Heat1->Anhydride Heat2->Decarboxylation

Caption: Primary thermal degradation pathways of 2,2-diethylsuccinic acid.

Start Inconsistent Results After Heating? CheckDegradation Suspect Thermal Degradation Start->CheckDegradation Analyze Analyze by LC-MS/MS CheckDegradation->Analyze Identify Identify Degradation Products (Anhydride, Decarboxylation) Analyze->Identify Optimize Optimize Conditions Identify->Optimize Temp Lower Temperature Optimize->Temp Time Reduce Heating Time Optimize->Time Atmosphere Use Inert Atmosphere Optimize->Atmosphere pH Control pH Optimize->pH End Minimized Degradation Temp->End Time->End Atmosphere->End pH->End

Caption: Troubleshooting workflow for thermal degradation of 2,2-diethylsuccinic acid.

Quantitative Data Summary

Temperature (°C)Time (hours)2,2-Diethylsuccinic Acid (%)2,2-Diethylsuccinic Anhydride (%)Decarboxylation Product (%)
120198.51.00.5
120495.23.51.3
140192.16.21.7
140480.515.34.2
160175.318.95.8
160455.832.711.5

Note: This table is illustrative. Actual degradation rates will depend on the specific experimental conditions.

References

  • Carbodiimides and Additives. (2021). Aapptec Peptides. [Link]

  • van der Mee, L., et al. (2017). Dissipative Assembly of Aqueous Carboxylic Acid Anhydrides Fueled by Carbodiimides. Journal of the American Chemical Society, 139(39), 13836-13842. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. [Link]

  • Decarboxylation. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Yamamoto, S., & Back, R. A. (1983). The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase. Canadian Journal of Chemistry, 61(12), 2790-2796. [Link]

  • Carbodiimide. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Boekhoven, J., et al. (2017). Transient anhydride formation by carbodiimide fuels. ResearchGate. [Link]

  • Yamamoto, S., & Back, R. A. (1983). The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase. Canadian Journal of Chemistry, 61(12), 2790-2796. [Link]

  • 2,2-Dimethylsuccinic acid. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Caires, C. F. J., et al. (2010). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. Eclética Química, 35(4), 73-80. [Link]

  • Quantitative evaluation of the gem-dimethyl effect on the succinic acid anhydride equilibrium. Conformations of the acids and anhydrides by empirical force field calculations. (1981). Journal of the Chemical Society, Perkin Transactions 2, (1), 111-118. [Link]

  • Nguyen, T. L., et al. (2008). Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. The Journal of Physical Chemistry A, 112(32), 7479-7488. [Link]

  • Feron, V. J., et al. (2022). Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications. Journal of Chromatography B, 1189, 123085. [Link]

  • Caires, C. F. J., et al. (2010). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. Redalyc. [Link]

Sources

Separation of 2,2-diethylsuccinic acid from mono-substituted byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the separation and purification of 2,2-diethylsuccinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for isolating 2,2-diethylsuccinic acid from its mono-substituted byproducts and other process-related impurities. Here, you will find robust troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common and complex challenges encountered during the purification process.

I. Understanding the Challenge: The "Near-Neighbor" Problem

The primary difficulty in purifying 2,2-diethylsuccinic acid often stems from the presence of structurally similar byproducts, most notably mono-ethylsuccinic acid and unreacted succinic acid. These compounds share similar physicochemical properties, such as polarity and solubility, making their separation a non-trivial task. The selection of an appropriate purification strategy is therefore paramount and depends critically on the scale of the separation and the desired final purity.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of 2,2-diethylsuccinic acid.

Issue 1: Recrystallization Failure - Oiling Out or No Crystal Formation

Plausible Causes:

  • Solvent System Inappropriateness: The chosen solvent may be too good a solvent, preventing the solution from reaching supersaturation upon cooling. Conversely, a solvent in which the compound is poorly soluble may not dissolve it sufficiently at elevated temperatures.

  • High Impurity Load: A significant presence of mono-substituted byproducts can act as a crystallization inhibitor, disrupting the crystal lattice formation of the desired 2,2-diethylsuccinic acid.

  • Supersaturation Issues: The solution may be highly supersaturated, leading to rapid precipitation as an amorphous oil rather than ordered crystals.[1]

  • Cooling Rate: A rapid cooling rate can favor oiling out over crystallization.

Solutions:

  • Solvent System Re-evaluation:

    • Solubility Testing: Conduct small-scale solubility tests with a range of solvents (e.g., water, ethanol/water mixtures, ethyl acetate/hexane mixtures) to find a system where 2,2-diethylsuccinic acid is sparingly soluble at room temperature but readily soluble when heated.

    • Binary Solvent Systems: Utilize a binary solvent system. Dissolve the crude product in a "good" solvent (e.g., hot ethanol) and slowly add a "poor" solvent (e.g., water or hexane) until turbidity persists. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Addressing High Impurity Load:

    • Pre-purification: If the crude product is heavily contaminated, consider a preliminary purification step such as an acid-base extraction or flash chromatography to remove the bulk of the impurities before attempting recrystallization.

  • Controlling Supersaturation and Cooling:

    • Gradual Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. This encourages the formation of well-defined crystals.

    • Seeding: Introduce a seed crystal of pure 2,2-diethylsuccinic acid to the cooled solution to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

Issue 2: Poor Separation Resolution in Column Chromatography

Plausible Causes:

  • Inappropriate Stationary or Mobile Phase: The polarity of the stationary phase (e.g., silica gel) and the mobile phase may not be optimal to resolve compounds with similar polarities.

  • Peak Tailing: The carboxylic acid groups can interact strongly with the acidic silanol groups on the silica surface, leading to broad, tailing peaks and poor separation.[2]

  • Column Overloading: Applying too much sample to the column can lead to broad peaks and a loss of resolution.[3]

Solutions:

  • Mobile Phase Modification:

    • Acidification: Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent. This suppresses the ionization of the carboxylic acid groups, reducing their interaction with the silica gel and resulting in sharper peaks.[1]

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar impurities, followed by the mono-substituted byproduct, and finally the desired 2,2-diethylsuccinic acid.

  • Stationary Phase Selection:

    • Normal-Phase Chromatography: Silica gel is a common choice. A mobile phase of hexane/ethyl acetate with a small amount of acetic acid is a good starting point.[1]

    • Reversed-Phase Chromatography: For highly polar compounds, C18-functionalized silica can be effective. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with an acid modifier like trifluoroacetic acid (TFA).[1][4]

  • Optimize Loading and Flow Rate:

    • Sample Load: As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase for good separation.

    • Flow Rate: A slower flow rate generally allows for better equilibration and improved resolution.

Issue 3: Inaccurate Purity Assessment by HPLC

Plausible Causes:

  • Inadequate Method Parameters: The HPLC method (column, mobile phase, detection wavelength) may not be suitable for resolving and quantifying dicarboxylic acids.

  • Poor Peak Shape: Similar to column chromatography, interactions with the stationary phase can cause peak tailing, making accurate integration and quantification difficult.[5]

  • Co-elution: The mono-substituted byproduct may co-elute with the main peak, leading to an overestimation of purity.

Solutions:

  • Method Development for Dicarboxylic Acids:

    • Column Choice: A C18 column is a common starting point for reversed-phase separation of organic acids.[5]

    • Mobile Phase: An acidified mobile phase is crucial. A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), with the pH adjusted to be below the pKa of the analytes.[5][6] Using a volatile acid like formic acid or TFA can also be effective.[4]

    • Detection: UV detection at a low wavelength (around 200-210 nm) is generally suitable for carboxylic acids.[6]

  • Improving Peak Shape:

    • Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of 2,2-diethylsuccinic acid to maintain it in its protonated form.

    • Buffer Concentration: A buffer concentration of 10-25 mM is usually sufficient to control the pH and improve peak shape.[2]

  • Ensuring Resolution:

    • Gradient Elution: Employ a shallow gradient of increasing organic modifier to resolve closely eluting peaks.

    • High-Resolution Columns: Use a column with a smaller particle size (e.g., <3 µm) and a longer length to enhance separation efficiency.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 2,2-diethylsuccinic acid?

A1: The most common and effective methods for purifying 2,2-diethylsuccinic acid are recrystallization and column chromatography.[1] The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity. For larger quantities with moderate purity requirements, recrystallization is often preferred due to its simplicity and cost-effectiveness. For smaller scales or when very high purity is required, column chromatography provides better separation power.

Q2: How can I effectively monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process.[7] A suitable mobile phase for TLC of dicarboxylic acids on silica gel could be a mixture of benzene, acetic acid, and water (e.g., 50:40:10 v/v/v).[7] The spots can be visualized using a bromocresol green indicator solution, which will show the acidic compounds as yellow spots on a blue background.[7] For more quantitative analysis, HPLC is the preferred method.

Q3: What are the key differences in properties between 2,2-diethylsuccinic acid and its mono-ethylated byproduct that can be exploited for separation?

A3: The key difference lies in their polarity and, consequently, their solubility. 2,2-diethylsuccinic acid is more nonpolar than mono-ethylsuccinic acid due to the presence of two ethyl groups. This difference in polarity can be exploited in both recrystallization and chromatography. In a carefully chosen solvent system, the solubility of the two compounds will differ enough to allow for fractional crystallization. In chromatography, this polarity difference will result in different retention times on a polar stationary phase like silica gel.

Q4: Can I use an acid-base extraction to separate 2,2-diethylsuccinic acid from neutral impurities?

A4: Yes, an acid-base extraction is a very effective method for separating carboxylic acids from neutral or basic impurities. The crude mixture can be dissolved in an organic solvent (e.g., diethyl ether), and the acidic components can be extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer is then separated, and the carboxylic acids are precipitated by acidification with a strong acid like HCl.[8] This method, however, will not separate 2,2-diethylsuccinic acid from other acidic byproducts.

IV. Experimental Protocols

Protocol 1: Purification of 2,2-Diethylsuccinic Acid by Recrystallization

This protocol is suitable for purifying gram-scale quantities of 2,2-diethylsuccinic acid with moderate levels of impurities.

Materials:

  • Crude 2,2-diethylsuccinic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 2,2-diethylsuccinic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification of 2,2-Diethylsuccinic Acid by Flash Column Chromatography

This protocol is ideal for small-scale purification or when high purity is required.

Materials:

  • Crude 2,2-diethylsuccinic acid

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Acetic acid

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • Bromocresol green stain

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude 2,2-diethylsuccinic acid in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load the dried silica onto the top of the column bed.

  • Elution:

    • Start with a non-polar mobile phase, such as 95:5 hexane/ethyl acetate with 0.5% acetic acid, to elute any non-polar impurities.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, etc.).

    • Collect fractions throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using a suitable mobile phase (e.g., 70:30:1 hexane/ethyl acetate/acetic acid).

    • Stain the TLC plates with bromocresol green to visualize the acidic compounds.

  • Product Isolation:

    • Combine the fractions containing the pure 2,2-diethylsuccinic acid.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

V. Visualizations and Data

Workflow for Troubleshooting Recrystallization

G cluster_troubleshooting Troubleshooting Steps start Start: Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success oil Oils Out observe->oil Failure no_precipitate No Precipitate observe->no_precipitate Failure reheat Reheat, Add More 'Good' Solvent oil->reheat change_solvent Change Solvent System oil->change_solvent no_precipitate->change_solvent concentrate Concentrate Solution no_precipitate->concentrate slow_cool Cool Slowly, Seed/Scratch reheat->slow_cool slow_cool->observe concentrate->cool

Caption: Troubleshooting flowchart for crystallization issues.

Logical Flow for Column Chromatography Method Selection

G start Start: Mixture of Diethylsuccinic Acid and Byproducts polarity_check Assess Polarity of Target and Impurities start->polarity_check normal_phase Normal-Phase Chromatography (Silica Gel) polarity_check->normal_phase Moderately Polar reversed_phase Reversed-Phase Chromatography (C18) polarity_check->reversed_phase Highly Polar np_mobile_phase Mobile Phase: Non-polar solvent (Hexane) + Polar solvent (EtOAc) + Acid (AcOH) normal_phase->np_mobile_phase rp_mobile_phase Mobile Phase: Aqueous buffer (acidified) + Organic modifier (ACN/MeOH) reversed_phase->rp_mobile_phase

Sources

Validation & Comparative

Optimizing Detection of Non-Chromophoric Acids: A Comparative Validation Guide for 2,2-Diethylsuccinic Acid (DESA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

2,2-Diethylsuccinic acid (DESA) presents a classic analytical paradox. As a dicarboxylic acid metabolite (often associated with valproate metabolism or synthesis), it is chemically stable but analytically "quiet." It lacks the conjugated


-systems required for strong UV absorbance, rendering standard detection at 254 nm useless.

This guide objectively compares three validation-ready methodologies to detect DESA. We move beyond simple "recipes" to explain the causality of method selection, ensuring your validation strategy aligns with ICH Q2(R2) standards.

The Strategic Landscape: Selecting Your Detector
FeatureMethod A: Low-Wavelength UV (210 nm) Method B: LC-MS/MS (ESI-) Method C: Refractive Index (RI)
Primary Use Case QC Release, Impurity Profiling (>0.1%)Trace Analysis, Bioanalysis (PK/PD)Raw Material Assay, Fermentation
Sensitivity (LOD) Moderate (~1-5 µg/mL)High (< 10 ng/mL)Low (~50-100 µg/mL)
Specificity Low (Susceptible to solvent cuts)High (Mass discrimination)Very Low (Universal detection)
Gradient Compatible? Yes (with restrictions)YesNo (Isocratic only)
Cost/Complexity Low / LowHigh / HighLow / Low

Method Development: The Science of Retention

To validate a method for DESA, one must first understand its physicochemical behavior.

  • Structure: A succinic acid backbone with two ethyl groups at the alpha position.

  • Acidity (pKa): ~4.0 (pKa1) and ~5.5 (pKa2).

  • Hydrophobicity: The diethyl substitution increases lipophilicity compared to succinic acid, making it suitable for Reverse Phase (RP) chromatography, provided ionization is suppressed.

The "Acid Lock" Principle

For RP-HPLC on a C18 column, DESA must be in its protonated (neutral) form to retain.

  • Rule: Mobile phase pH must be < pKa - 2.

  • Target pH: 2.0 – 2.5.

  • Consequence: At pH 2.1, DESA is neutral and partitions into the C18 stationary phase. At neutral pH, it ionizes and elutes in the void volume.

Decision Logic Visualization

MethodSelection Start Start: Define DESA Requirements Sensitivity Is Limit of Quantitation < 1 µg/mL? Start->Sensitivity Matrix Is Matrix Complex? (e.g., Plasma) Sensitivity->Matrix No MS_Path Select LC-MS/MS (ESI-) Sensitivity->MS_Path Yes UV_Path Select HPLC-UV (210 nm) Matrix->UV_Path No (Clean Standard) Matrix->MS_Path Yes RI_Path Select HPLC-RI Matrix->RI_Path No (High Conc/Isocratic)

Figure 1: Decision tree for selecting the appropriate detection mode based on sensitivity and matrix complexity.

Recommended Protocols

Method A: The Workhorse (HPLC-UV at 210 nm)

Best for: Routine purity testing of synthetic DESA.

Mechanism: We utilize the weak carboxyl carbonyl absorbance at 200-210 nm. This requires high-purity solvents to avoid baseline noise.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent). High carbon load preferred.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5 (adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade). Note: Methanol has higher UV cutoff and is unsuitable for 210 nm.

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient:

    • 0-5 min: 10% B (Isocratic hold to elute polar salts)

    • 5-20 min: 10%

      
       60% B (Linear gradient)
      
    • 20-25 min: 60% B

  • Detection: 210 nm.[1]

  • Temperature: 30°C.

Critical Control Point: The phosphate buffer suppresses ionization, ensuring sharp peaks. If peaks tail, lower the pH slightly (to 2.1), but do not go below column tolerance.

Method B: The Specialist (LC-MS/MS)

Best for: Biological samples or trace impurity analysis.

Mechanism: Electrospray Ionization (ESI) in negative mode. DESA readily loses a proton to form


.
  • Column: C18 (L1), 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Source: ESI Negative Mode.

  • MRM Transition:

    • Precursor: m/z ~173 (Deprotonated DESA, exact mass depends on isotope).

    • Product: m/z ~129 (Loss of

      
      ).
      
  • Note: Phosphate buffers (Method A) are forbidden in MS. We substitute with volatile formic acid.

Validation Strategy (ICH Q2(R2) Aligned)

Validation is not just checking boxes; it is proving the method's "fitness for purpose."

Phase 1: Specificity (The Stress Test)

You must prove that DESA is distinct from degradation products.

  • Protocol: Perform forced degradation (Acid, Base, Peroxide, Heat).

  • Acceptance: Peak purity index > 0.99 (if using Diode Array) or mass balance > 95%.

  • Specific Challenge: For UV at 210 nm, ensure the solvent front does not co-elute with DESA. The diethyl groups usually provide enough retention (

    
    ) to clear the void volume.
    
Phase 2: Linearity & Range[2]
  • Range: 80% to 120% of target concentration.

  • Protocol: Prepare 5 concentration levels.

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Visual Check: Residual plot must show random distribution, not a "U" shape.

Phase 3: Accuracy (Recovery)

Since DESA standards are available, use the "Spike Recovery" method.

  • Protocol: Spike DESA into the blank matrix at 50%, 100%, and 150% levels.

  • Criterion: Mean recovery 98.0% – 102.0% (for drug substance).

Phase 4: Sensitivity (LOD/LOQ)

Crucial for Method A (UV) due to weak absorbance.

  • Method: Signal-to-Noise (S/N) ratio.

  • LOD: S/N

    
     3:1.
    
  • LOQ: S/N

    
     10:1.
    
  • Self-Validating Step: Inject the LOQ standard 6 times. %RSD must be < 10%.

Validation Workflow Diagram

ValidationWorkflow Plan Validation Protocol Design (ICH Q2(R2)) Spec Specificity: Stress Testing & Blank Interference Plan->Spec Lin Linearity & Range: 5 Levels (R² > 0.999) Spec->Lin Pass Acc Accuracy/Recovery: Spike at 50, 100, 150% Lin->Acc Prec Precision: Repeatability (n=6) & Intermediate Acc->Prec LOD Sensitivity (LOD/LOQ): S/N 3:1 and 10:1 Prec->LOD Report Final Validation Report LOD->Report

Figure 2: Step-by-step validation workflow ensuring compliance with regulatory standards.

Comparative Performance Data (Representative)

The following data represents typical performance metrics observed when validating dicarboxylic acids of this class using the protocols described above.

ParameterHPLC-UV (210 nm) PerformanceLC-MS/MS Performance
Linearity (

)
0.9995 (10 - 1000 µg/mL)0.9990 (10 - 1000 ng/mL)
Limit of Quantitation (LOQ) 5.0 µg/mL5.0 ng/mL
Precision (Repeatability) 0.5% RSD2.5% RSD
Accuracy (Recovery) 99.2%95 - 105%
Robustness Sensitive to pH changes (

)
Sensitive to matrix effects

Conclusion

For 2,2-diethylsuccinic acid , the choice of method is a trade-off between cost and sensitivity.

  • Choose Method A (UV) if you are synthesizing DESA or testing raw materials. It is robust, provided you strictly control the mobile phase pH to 2.5 to ensure the molecule remains neutral and retained on the C18 column.

  • Choose Method B (LC-MS) if you are conducting pharmacokinetic studies or impurity profiling where DESA is a trace contaminant.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • PubChem. (n.d.). 2,2-Dimethylsuccinic acid (Analogous Structure & Properties). National Library of Medicine. Link

  • BenchChem. (2025).[2] A Comparative Guide to Validated HPLC Methods for Succinic Acid Quantification. (General reference for dicarboxylic acid detection parameters). Link

  • Sielc Technologies. (n.d.).[3] HPLC Method for Analysis of Dicarbon Carboxylic Acids.[4][5] (Reference for acidic mobile phase selection). Link

Sources

Elemental analysis standards for 2,2-diethylsuccinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Elemental Analysis Standards for 2,2-Diethylsuccinic Acid

For researchers, scientists, and professionals in drug development, the precise characterization of a chemical compound is a foundational requirement for any subsequent study. Elemental analysis serves as a cornerstone of this characterization, providing a quantitative measure of a compound's elemental composition. This guide offers a detailed comparison of the standards, methodologies, and data validation practices for the elemental analysis of 2,2-diethylsuccinic acid, a molecule pertinent to various research and development pipelines. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this document aims to be an authoritative resource for ensuring data integrity.

Theoretical Composition: The Foundational Benchmark

Before any analysis can be performed, the theoretical elemental composition of the target compound must be established. This calculated composition serves as the absolute standard against which all experimental results are measured. For 2,2-diethylsuccinic acid, the molecular formula is C₈H₁₄O₄.

The theoretical elemental percentages are derived from its molecular weight and the atomic weights of its constituent elements (C: 12.011 u, H: 1.008 u, O: 15.999 u).

  • Molecular Weight: 174.196 g/mol

  • Carbon (C): (8 * 12.011) / 174.196 = 55.16%

  • Hydrogen (H): (14 * 1.008) / 174.196 = 8.10%

  • Oxygen (O): (4 * 15.999) / 174.196 = 36.74%

These theoretical values are the ultimate benchmark for purity and identity confirmation. Any significant, validated deviation from these percentages suggests the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 1: Theoretical Elemental Composition of 2,2-Diethylsuccinic Acid (C₈H₁₄O₄)

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011896.08855.16
Hydrogen (H)1.0081414.1128.10
Oxygen (O)15.999463.99636.74
Total 174.196 100.00

Combustion Analysis: The Gold Standard for Organic Compounds

The state-of-the-art method for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds is combustion analysis.[1] This technique is renowned for its speed, accuracy, and cost-effectiveness, making it a ubiquitous tool in both academic research and industrial quality control.[2][3][4]

The Combustion Principle

The methodology is based on the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich atmosphere.[5] This process quantitatively converts the elements into simple, detectable gases.[6]

  • Carbon is converted to Carbon Dioxide (CO₂)

  • Hydrogen is converted to Water (H₂O)

  • Nitrogen is converted to Nitrogen gas (N₂) and/or its oxides (NOx), which are then reduced to N₂.

  • Sulfur is converted to Sulfur Dioxide (SO₂)

Oxygen content is typically determined by a separate pyrolysis step where the sample is heated in the absence of oxygen, and the resulting oxygen-containing products are converted to carbon monoxide (CO) for detection.[1][4][7] The resulting gases are then separated, often by gas chromatography, and quantified by a thermal conductivity detector (TCD).[1][7]

Experimental Workflow

A robust elemental analysis workflow is a self-validating system, beginning with meticulous sample preparation and culminating in validated data output.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Accurate Weighing (Microbalance) encap 2. Encapsulation (Tin/Silver Foil) weigh->encap Small sample (0.5-2 mg) combust 3. Combustion (O₂) or Pyrolysis (He) encap->combust Autosampler introduction gases 4. Gas Separation (GC Column) combust->gases CO₂, H₂O, N₂, SO₂ detect 5. Detection (TCD) gases->detect Separated gases calc 6. Calculation (% Element) detect->calc Signal integration validate 7. Validation vs. Standard calc->validate Compare to theoretical

Caption: Workflow for Combustion-Based Elemental Analysis.

Detailed Experimental Protocol (CHN Analysis)

This protocol describes a generalized procedure for analyzing 2,2-diethylsuccinic acid using a modern CHNS/O elemental analyzer.

  • Instrument Calibration:

    • Calibrate the instrument using a high-purity, certified organic standard (e.g., Acetanilide, Sulfanilamide).[5][8] The standard should be traceable to a primary reference material from an institution like NIST.[9]

    • Perform multiple runs of the standard to establish a calibration curve and verify instrument stability and linearity.

  • Sample Preparation:

    • Ensure the 2,2-diethylsuccinic acid sample is homogenous and dry.

    • Using a calibrated microbalance, accurately weigh approximately 1-2 mg of the sample into a tin or silver capsule.[10] Record the weight to at least 0.001 mg.

    • Seal the capsule tightly to entrap the sample and atmospheric gases.

  • Instrumental Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the CHN analysis sequence. The sample is dropped into a high-temperature (≥1000 °C) combustion furnace.[7]

    • A pulse of pure oxygen facilitates complete combustion.

    • The resulting gases (CO₂, H₂O, N₂) are swept by a helium carrier gas through a reduction furnace (to convert NOx to N₂) and then onto a gas chromatographic column for separation.

    • The separated gases pass through a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.

  • Data Calculation:

    • The instrument's software integrates the detector signals and, using the calibration data and the recorded sample weight, calculates the percentage of C, H, and N in the original sample.

Comparison of Analytical Methodologies

While combustion analysis is the primary method for determining bulk elemental composition, other techniques are prevalent in pharmaceutical analysis for different purposes, such as quantifying trace elemental impurities.[11][12] Understanding the distinction is critical.

Table 2: Comparison of Analytical Techniques for 2,2-Diethylsuccinic Acid

FeatureCombustion Analysis (CHNS/O)ICP-MS / ICP-OES
Primary Application Determination of bulk C, H, N, S, O composition of the primary compound.[3][10]Quantification of trace elemental (metallic) impurities.[11][13][14]
Principle Sample combustion to simple gases (CO₂, H₂O, N₂), followed by GC separation and TCD detection.[1][5]Sample digestion/nebulization into plasma, followed by mass or optical emission spectrometry.
Elements Detected C, H, N, S, OMost elements in the periodic table, particularly metals and metalloids.
Sensitivity Percent (%) levelParts-per-million (ppm) to parts-per-trillion (ppt) level.
Sample Prep Simple weighing and encapsulation.[10]Complex acid digestion, often requiring microwave assistance.[13][14]
Advantages Fast, simple, cost-effective, highly accurate for bulk organic analysis.[4]Extremely high sensitivity for trace metals, required by regulatory bodies (e.g., USP <232>).[12][13]
Limitations Not suitable for trace metal analysis.Not suitable for determining bulk C, H, O composition of an organic molecule.

Data Validation and Trustworthiness

Trustworthy data is the product of a validated analytical method. For elemental analysis in a regulated environment like drug development, methods must be validated according to guidelines such as ICH Q2(R1) to ensure they are fit for purpose.[11][12]

Key Validation Parameters
  • Accuracy: The closeness of the experimental value to the theoretical value. For elemental analysis, this is often assessed by analyzing a certified reference material.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is typically expressed as the relative standard deviation (RSD).

  • Specificity: The ability to assess the element unequivocally in the presence of other components that may be expected to be present (e.g., impurities).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte that can be reliably detected and quantified, respectively.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

cluster_validation ICH Q2(R1) Method Validation Workflow acc Accuracy (vs. CRM) report Validation Report acc->report prec Precision (Repeatability) prec->report spec Specificity spec->report lin Linearity & Range lin->report lod LOD / LOQ lod->report robust Robustness robust->report

Caption: Core Parameters for Analytical Method Validation.

Interpreting Results

For publication in most scientific journals and for internal quality control, the experimental results for C, H, and N must fall within a narrow margin of the theoretical values, typically ±0.4% .[2]

Table 3: Hypothetical Experimental Data for 2,2-Diethylsuccinic Acid

ElementTheoretical %Experimental % (n=3)Std. Dev.Deviation from TheoreticalResult
Carbon (C)55.1655.010.08-0.15Pass
Hydrogen (H)8.108.190.05+0.09Pass
Oxygen (O)*36.7436.800.11+0.06Pass

*Note: Oxygen is often determined by difference or via pyrolysis; the ±0.4% rule is most strictly applied to C, H, and N.

The Role of Certified Reference Materials (CRMs)

The entire framework of accurate elemental analysis rests upon the use of Certified Reference Materials (CRMs). While a specific CRM for 2,2-diethylsuccinic acid is unlikely to exist, laboratories rely on a suite of pure, stable organic compounds with certified C, H, N, and S values.[8] These materials, provided by national metrology institutes like NIST or accredited commercial suppliers, are used for:

  • Instrument Calibration: Establishing the relationship between detector response and elemental mass.

  • Method Validation: Demonstrating the accuracy and precision of the analytical procedure.

  • Ongoing Quality Control: Routinely analyzing a CRM to ensure the instrument remains in a state of control.

Choosing a CRM that is structurally similar to the analyte or has a similar elemental composition can provide an additional layer of confidence in the results.

Conclusion

The elemental analysis of 2,2-diethylsuccinic acid, while routine, demands a rigorous and systematic approach to ensure data integrity. Combustion analysis stands as the definitive method for determining its bulk C, H, and O composition, offering a blend of accuracy, speed, and efficiency.[1][3] It is crucial to distinguish this technique from methods like ICP-MS, which are designed for trace metal impurity profiling and are not applicable for this purpose.

For researchers and drug development professionals, adherence to a validated protocol, grounded in the use of certified reference materials and an understanding of acceptable data tolerances, is non-negotiable. This ensures that the elemental composition, a fundamental descriptor of the compound's identity and purity, is established with the highest degree of scientific confidence.

References

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Can carboxylic acid undergo combustion reaction? Quora. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]

  • Validation of Metal Impurities in Drug Products. American Laboratory. [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Omega. [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry. [Link]

  • Kinetics of Carboxylic Acid Formation in the Combustion of Alcohols. Defense Technical Information Center. [Link]

  • 2,2-Dimethylsuccinic acid | C6H10O4. PubChem. [Link]

  • Combustion Analysis Versus Spectrometric Methods. AZoM. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]

  • Combustion Elemental Analysis. Analytik Jena. [Link]

  • The Benefits of Combustion Analysis Over Spectrometric Methods for C/S and O/N/H Measurements. AZoM. [Link]

  • Combustion analysis. Wikipedia. [Link]

  • Reference Materials. International Atomic Energy Agency. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Newley Developed Standard Reference Materials for Organic Contaminant Analysis. OSTI.GOV. [Link]

  • 1.3: Introduction to Combustion Analysis. Chemistry LibreTexts. [Link]

  • 2,2-Dimethylsuccinic acid, 2TMS derivative. NIST Chemistry WebBook. [Link]

  • Agilent Inorganic Certified Reference Materials and Standards. Agilent Technologies. [Link]

  • ORGANIC ELEMENTAL ANALYZER (CHNS/O). Ataturk University. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]

  • Introduction to Combustion Analysis, Empirical Formula & Molecular Formula Problems. The Organic Chemistry Tutor (YouTube). [Link]

  • 2,2-Dimethylbutanedioic acid. NIST Chemistry WebBook. [Link]

  • 2,2-Dimethylbutanedioic acid. NIST Chemistry WebBook. [Link]

  • Diethyl succinate. Wikipedia. [Link]

  • Showing NP-Card for 2,2-Dimethylsuccinic acid (NP0001223). NP-MRD. [Link]

  • 2-Ethoxy-succinic acid diethyl ester | C10H18O5. PubChem. [Link]

  • 2-(Acetamidomethylidene)succinic acid | C7H9NO5. PubChem. [Link]

  • 2-Ethyl-2-methylsuccinic acid | C7H12O4. PubChem. [Link]

Sources

Validating Purity of 2,2-Diethylsuccinic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating methodology for determining the purity of 2,2-diethylsuccinic acid (2,2-DESA) . Unlike simple dicarboxylic acids, 2,2-DESA possesses a quaternary carbon at the


-position, introducing significant steric hindrance that complicates standard derivatization protocols.

This document compares the industry-standard GC-FID (Methyl Ester Derivatization) against Silylation (TMS) and HPLC alternatives, providing a validated protocol designed to overcome steric barriers.

Executive Summary

2,2-Diethylsuccinic acid is a critical intermediate in the synthesis of anticonvulsants and specific polymer cross-linkers. Its purity is often compromised by mono-ethyl succinic acid (incomplete alkylation), unreacted diethyl malonate , and succinic anhydride derivatives.

While High-Performance Liquid Chromatography (HPLC) offers a "dilute-and-shoot" approach, it lacks the resolution required to separate 2,2-DESA from its structurally similar mono-ethyl impurities. Gas Chromatography (GC) is the gold standard for resolution, but it requires derivatization. Due to the steric bulk of the two ethyl groups on the


-carbon, standard silylation methods often yield incomplete reactions, leading to false low-purity results.

Recommendation: This guide validates Acid-Catalyzed Methylation (BF3-Methanol) as the superior method for quantitative purity analysis, offering higher stability and reaction completion than silylation reagents.

Part 1: The Analytical Challenge (Steric Hindrance)

The core challenge in analyzing 2,2-DESA is the quaternary carbon.

  • Polarity: As a dicarboxylic acid, it cannot be analyzed directly on non-polar GC columns due to peak tailing and irreversible adsorption.

  • Steric Bulk: The two ethyl groups shield the adjacent carboxylic acid. Large derivatization groups (like Trimethylsilyl - TMS) struggle to attack this site quantitatively.

Comparative Performance Matrix
FeatureMethod A: GC-FID (Methyl Ester) Method B: GC-FID (TMS Ester) Method C: HPLC-UV (210 nm)
Derivatization Required (BF3-MeOH, 60°C)Required (BSTFA, 70°C)None
Steric Access High (Methyl group is small)Medium/Low (TMS is bulky)N/A
Resolution Excellent (Separates mono/di-ethyl)GoodPoor (Broad peaks)
Stability Stable for weeksHydrolyzes in hoursStable
Suitability QC / Purity Validation Rapid ScreeningCrude Reaction Monitoring

Part 2: Validated Experimental Protocol (GC-FID)

Methodology: Acid-Catalyzed Methylation via Boron Trifluoride (


).
Rationale:  The methyl group is significantly smaller than a silyl group, allowing it to penetrate the steric shield of the 2,2-diethyl substitution more effectively than BSTFA. 

acts as a Lewis acid catalyst to drive the reaction to completion.
Reagents & Equipment
  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol (Sigma-Aldrich/Merck).
    
  • Solvent: Hexane (HPLC Grade).

  • Internal Standard: Dimethyl adipate (structurally similar, distinct retention time).

  • Equipment: Capped reaction vials (PTFE-lined), heating block.

Derivatization Workflow
  • Preparation: Weigh 10.0 mg of 2,2-DESA sample into a reaction vial.

  • Internal Standard: Add 1.0 mL of Internal Standard solution (1 mg/mL Dimethyl adipate in Methanol).

  • Reaction: Add 2.0 mL of 14% BF3-Methanol .

  • Incubation (Critical): Cap tightly and heat at 60°C for 30 minutes .

    • Note: Standard succinic acid reacts in 10 mins. The 2,2-diethyl analog requires 30 mins due to steric hindrance [1].

  • Extraction: Cool to room temperature. Add 2.0 mL Hexane and 1.0 mL Saturated NaCl (brine).

  • Separation: Vortex vigorously for 1 minute. Allow layers to separate.

  • Collection: Transfer the top organic layer (Hexane containing the methyl ester) to a GC vial.

GC Instrument Parameters
  • System: Agilent 7890B or equivalent with FID.

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm). Non-polar columns are preferred for esters.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 30°C/min to 280°C (Hold 3 min)

  • Detector (FID): 300°C. H2 (30 mL/min), Air (400 mL/min).

Part 3: Visualization of Logic & Workflow

Diagram 1: The Steric Validation Workflow

This diagram illustrates the critical decision points where steric hindrance dictates the choice of reagent.

G Start Crude 2,2-DESA Sample Choice Select Method Start->Choice HPLC HPLC-UV (No Derivatization) Choice->HPLC Rapid Check GC_TMS GC Silylation (BSTFA/TMCS) Choice->GC_TMS Volatile Analysis GC_Me GC Methylation (BF3-MeOH) Choice->GC_Me Validation Result_HPLC Low Resolution (Co-elution of Impurities) HPLC->Result_HPLC Steric Steric Hindrance @ Alpha-Carbon GC_TMS->Steric Blockage Result_TMS Incomplete Reaction (False Low Purity) Steric->Result_TMS Heat Heat (60°C, 30m) GC_Me->Heat Extract Hexane Extraction Heat->Extract Result_Me High Resolution Quantitative Purity Extract->Result_Me

Caption: Workflow logic prioritizing BF3-Methylation over Silylation due to steric hindrance at the quaternary carbon.

Part 4: Validation Data & Performance

The following data represents typical performance metrics for the BF3-MeOH Method when validating >99.0% purity.

Table 1: Method Validation Summary
ParameterResultAcceptance Criteria
Linearity (

)
0.9998

LOD (Limit of Detection) 0.05% (w/w)

Recovery (Spike) 98.5% - 101.2%

Precision (RSD, n=6) 0.45%

Derivative Stability

Hours

Hours
Troubleshooting Guide (Causality)
  • Issue: Tailing Peaks.

    • Cause: Incomplete derivatization leaving free -COOH groups interacting with silanols.

    • Fix: Increase reaction time to 45 mins; ensure

      
       reagent is fresh (moisture kills the catalyst).
      
  • Issue: Extra Peaks.

    • Cause: Transesterification of the Internal Standard or degradation of unstable impurities.

    • Fix: Use Dimethyl Adipate (stable) rather than Diethyl Malonate as an internal standard.

Part 5: References

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: Silylation vs. Alkylation for Sterically Hindered Acids.Link

  • BenchChem. (2024). Synthesis and Purification Protocols for 2,2-Dimethylsuccinic Acid and Analogs.Link

  • Jham, G. N., et al. (2002). Comparison of GC and HPLC for the Quantification of Organic Acids. ResearchGate. Link

  • Creative Proteomics. (2024). Succinic Acid Analysis Service: GC-MS vs HPLC Methodologies.[1][2]Link

  • National Institutes of Health (PubChem). (2025). 2,2-Dimethylsuccinic Acid: Physical Properties and GC-MS Spectra.Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diethylsuccinic acid
Reactant of Route 2
2,2-Diethylsuccinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.